Protein kinase affinity probe 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H39ClN8O2 |
|---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C26H39ClN8O2/c1-16(2)21(14-36)32-26-33-23(22-24(34-26)35(15-30-22)17(3)4)31-18-9-10-19(20(27)13-18)25(37)29-12-8-6-5-7-11-28/h9-10,13,15-17,21,36H,5-8,11-12,14,28H2,1-4H3,(H,29,37)(H2,31,32,33,34)/t21-/m0/s1 |
InChI Key |
DXPRFXZSNLVXII-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCCCCCN)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Protein Kinase Affinity Probe 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinase affinity probe 1 is a valuable tool in chemical proteomics for the enrichment and identification of protein kinases from complex biological samples. This guide provides a comprehensive overview of this probe, including its chemical properties, mechanism of action, and detailed protocols for its application in kinase profiling experiments. Furthermore, it explores the key signaling pathways that can be investigated using this probe and presents quantitative data on the binding affinities of its parent compound, Purvalanol B.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a major class of drug targets. The study of the kinome, the complete set of protein kinases in an organism, requires robust methods for their isolation and characterization. Affinity-based chemical proteomics has emerged as a powerful strategy for this purpose.
This compound is a non-covalent, ATP-competitive chemoproteomic probe designed for the broad-spectrum enrichment of protein kinases. It is a derivative of the potent and selective cyclin-dependent kinase (CDK) inhibitor, Purvalanol B, that has been modified for immobilization on a solid support, typically Sepharose beads.[1] This immobilization allows for its use in "kinobead" pull-down experiments to capture and subsequently identify kinases from cell or tissue lysates using mass spectrometry. The purine (B94841) scaffold of Purvalanol B mimics the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases.
Chemical Properties and Structure
This compound is a modified version of Purvalanol B. The modification involves the introduction of a linker to allow for covalent attachment to a solid support.
-
Core Scaffold: Purvalanol B
-
Chemical Name of Core Scaffold: (2R)-2-[[6-[(3-Chloro-4-carboxyphenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
-
CAS Number of Probe 1: 2098621-90-8
-
Molecular Formula of Probe 1: C26H39ClN8O2
-
Molecular Weight of Probe 1: 531.09 g/mol
The chemical structure of the modified Purvalanol B used for immobilization is presented below. The modification provides a primary amine for coupling to NHS-activated Sepharose beads.
(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid [O-TBDMS Purvalanol B] is a common intermediate for the synthesis of the final probe.
Quantitative Data: Kinase Binding Profile
Table 1: IC50 Values for Purvalanol B against a Selection of Protein Kinases [4]
| Kinase Target | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >1000 |
Table 2: Kinases Identified in Pull-down Experiments using Purvalanol B-based Affinity Matrices [2][3]
| Cell/Tissue Source | Identified Kinases |
| Brain Extract | ERK1, ERK2, CDK5 |
| Various Mammalian Cell Lines | CDK1, p42/p44 MAPK |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, immobilization, and application of this compound in chemoproteomic experiments.
Synthesis and Immobilization of this compound on Sepharose Beads
This protocol is adapted from methodologies described for the preparation of Purvalanol B beads.[5]
Materials:
-
(R)-4-((2-((1-((tert-Butyldimethylsilyl)oxy)-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)-2-chlorobenzoic Acid (modified Purvalanol B)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
EAH Sepharose™ 4B beads
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1M HCl
-
0.5M NaCl
-
Ethanolamine
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Bead Washing:
-
Wash four aliquots of EAH Sepharose™ 4B bead suspension (500 μL, 20% ethanol) with 1M HCl (3 x 1 mL).
-
Wash with 0.5M NaCl (1 x 1 mL).
-
Wash with aqueous DMSO (30% 1 x 1 mL, then 60% 1 x 1 mL).
-
-
Coupling Reaction:
-
Dissolve the modified Purvalanol B (e.g., 4.75 mg, 11 μmol) in DMSO (250 μL) and add to each aliquot of washed beads.
-
Add EDC (e.g., 10.5 mg, 55 μmol) to each aliquot.
-
Place the suspension on a roller for 16 hours at room temperature.
-
-
Bead Washing and Storage:
-
Centrifuge the beads to pellet and remove the supernatant.
-
Wash the beads with aqueous DMSO (65% 1 x 1 mL, then 30% 1 x 1 mL).
-
Store the beads at 4°C.
-
-
Pre-use Washing:
-
Before use, wash the beads with PBS (3 x 1 mL) and resuspend to the original concentration.
-
Kinase Enrichment from Cell Lysate using this compound Beads (Kinobeads Pull-down)
This protocol outlines the general procedure for enriching kinases from a cell lysate.
Materials:
-
This compound-coupled Sepharose beads
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysate and determine the protein concentration.
-
-
Bead Incubation:
-
Incubate a desired amount of cell lysate (e.g., 1-5 mg of total protein) with an appropriate volume of this compound beads (e.g., 50 μL of a 50% slurry) for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer (e.g., 2x SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE, followed by in-gel digestion and identification by mass spectrometry (LC-MS/MS).
-
Mass Spectrometry Analysis and Data Interpretation
Procedure:
-
In-gel Digestion:
-
Excise the protein bands of interest from the SDS-PAGE gel.
-
Destain, reduce, alkylate, and digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Extract the tryptic peptides and analyze them by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest) to identify the proteins.
-
Identified kinases are considered potential targets of the affinity probe.
-
Signaling Pathways and Logical Relationships
This compound, based on the Purvalanol B scaffold, is expected to primarily interact with kinases involved in cell cycle regulation (CDKs) and the MAPK/ERK signaling pathway.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Purvalanol B is a potent inhibitor of CDKs, which are key regulators of the cell cycle. The probe can be used to pull down and identify active CDKs and their associated proteins in different phases of the cell cycle.
MAPK/ERK Signaling Pathway
Studies have shown that Purvalanol B has off-target effects on the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The affinity probe can be utilized to identify kinases within this cascade that are directly or indirectly captured.
Experimental Workflow for Kinase Profiling
The overall workflow for using this compound to identify kinase targets from a biological sample is a multi-step process involving affinity purification followed by mass spectrometry.
References
- 1. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 2. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
The Core Principles of a Type 1 Protein Kinase Affinity Probe: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core principles, design, and application of a foundational class of protein kinase affinity probes, herein referred to as "Type 1" probes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, proteomics, and kinase-targeted drug discovery.
Introduction to Protein Kinase Affinity Probes
Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes, including kinases, directly in their native biological environment.[2][3] At the heart of ABPP are activity-based probes (ABPs), which are engineered molecules designed to covalently label the active sites of specific enzyme families.[2][3]
This guide focuses on a "Type 1" protein kinase affinity probe, exemplified by the well-established ATP acyl phosphate (B84403) probes. These probes are designed to target the highly conserved ATP-binding pocket of kinases, allowing for broad profiling of the kinome.[1][4]
Core Principle and Mechanism of Action
The fundamental principle of a Type 1 protein kinase affinity probe lies in its ability to mimic the natural substrate, ATP, to gain entry into the kinase's active site, followed by an irreversible covalent modification of a nearby reactive residue. This process is contingent on the kinase being in a catalytically competent conformation, thus providing a readout of its activity.
Probe Architecture
A Type 1 kinase affinity probe, such as an ATP acyl phosphate probe, is a tripartite molecule comprising three key functional components:
-
Binding Group: This is typically an adenosine (B11128) triphosphate (ATP) or adenosine diphosphate (B83284) (ADP) analog that directs the probe to the ATP-binding pocket of kinases.[4] The high degree of conservation in this pocket across the kinome allows for the broad-spectrum targeting of many kinases.[5]
-
Reactive Group: An electrophilic "warhead," such as an acyl phosphate, is appended to the ATP/ADP scaffold.[4][6] This group is designed to be relatively stable in solution but becomes highly reactive when positioned in proximity to a nucleophilic residue within the kinase active site.
-
Reporter Tag: This is a versatile handle used for the detection, enrichment, and identification of probe-labeled kinases.[2][3] Common reporter tags include biotin (B1667282) for affinity purification and fluorescent dyes or alkynes for visualization and click chemistry applications, respectively.[3][4]
Mechanism of Covalent Labeling
The labeling mechanism is a two-step process:
-
Reversible Binding: The ATP/ADP analog of the probe reversibly binds to the active site of a kinase, mimicking the natural substrate.
-
Irreversible Covalent Modification: Upon binding, the acyl phosphate reactive group is positioned in close proximity to a highly conserved and nucleophilic lysine (B10760008) residue within the ATP-binding site (the catalytic lysine).[4] The amino group of this lysine residue attacks the electrophilic carbonyl carbon of the acyl phosphate, leading to the formation of a stable amide bond.[4] This reaction covalently attaches the reporter tag to the kinase and releases the ATP or ADP portion of the probe.[4]
This activity-dependent labeling ensures that only kinases capable of binding the ATP analog are targeted, providing a snapshot of the functionally active members of the kinome.
Visualizing the Principle and Workflow
Diagram: General Structure and Mechanism of a Type 1 Kinase Affinity Probe
Caption: Structure and labeling mechanism of a Type 1 kinase affinity probe.
Diagram: Experimental Workflow for Kinome Profiling
Caption: A typical workflow for identifying active kinases using a Type 1 probe.
Applications in Research and Drug Development
Type 1 kinase affinity probes are versatile tools with numerous applications:
-
Kinome Profiling: They enable the global assessment of kinase activity in various biological samples, providing insights into signaling pathways that are active under specific conditions.[1]
-
Target Identification and Validation: These probes can be used to identify the protein targets of small molecule kinase inhibitors.[7]
-
Drug Selectivity Profiling: In a competitive profiling format, a library of kinase inhibitors can be screened for their on- and off-target effects across the kinome.[1]
-
Biomarker Discovery: By comparing kinase activity profiles between healthy and diseased states, novel biomarkers for diagnosis and prognosis can be identified.
Quantitative Data Summary
The utility of Type 1 kinase affinity probes is often demonstrated through competitive profiling experiments, where the ability of an inhibitor to prevent probe labeling is quantified. The IC50 value represents the concentration of inhibitor required to block 50% of the probe labeling signal.
| Kinase Target | Inhibitor | IC50 (nM) | Cell Line | Reference |
| EGFR | Gefitinib | 25 | A431 | Fictional Data |
| ABL1 | Imatinib | 50 | K562 | Fictional Data |
| BTK | Ibrutinib | 5 | Ramos | Fictional Data |
| SRC | Dasatinib | 10 | HCT116 | Fictional Data |
| p38α (MAPK14) | SB203580 | 100 | HeLa | Fictional Data |
Note: The data in this table is representative and for illustrative purposes only. Actual values would be obtained from specific experimental studies.
Experimental Protocols
Protocol 1: Labeling of Kinases in Cell Lysate
Objective: To covalently label active kinases in a complex proteome using a Type 1 affinity probe.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
Type 1 kinase affinity probe with biotin reporter tag (e.g., 100 µM stock in DMSO)
-
Dithiothreitol (DTT)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).
-
Proteome Preparation: Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.
-
Probe Labeling: Add the biotinylated Type 1 kinase probe to the lysate to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM and boiling in SDS-PAGE loading buffer for 5 minutes.
-
Analysis: The labeled proteome is now ready for downstream analysis, such as Western blotting or affinity purification.
Protocol 2: Enrichment of Labeled Kinases and Preparation for Mass Spectrometry
Objective: To enrich probe-labeled kinases and digest them into peptides for mass spectrometry-based identification.
Materials:
-
Labeled proteome from Protocol 1
-
Streptavidin-agarose beads
-
Wash buffer 1 (e.g., 1% SDS in PBS)
-
Wash buffer 2 (e.g., 6 M urea (B33335) in PBS)
-
Wash buffer 3 (e.g., PBS)
-
Ammonium (B1175870) bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic acid
Procedure:
-
Affinity Enrichment: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with rotation to capture biotin-labeled kinases.
-
Washing: Pellet the beads by centrifugation and wash them sequentially with wash buffer 1, wash buffer 2, and wash buffer 3 to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
On-Bead Digestion: Add trypsin to the bead slurry (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the tryptic peptides.
-
Sample Preparation for LC-MS/MS: Acidify the peptide solution with formic acid to a final concentration of 0.1%. The sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
Type 1 protein kinase affinity probes, based on the principles of activity-based protein profiling, are indispensable tools for the functional interrogation of the kinome. Their ability to report on the activity of kinases in complex biological systems provides valuable insights into cellular signaling and has significant applications in drug discovery and development. The methodologies described in this guide offer a solid foundation for researchers seeking to employ these powerful chemical probes in their own investigations.
References
- 1. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Protein Kinase Affinity Probes: Mechanisms and Methodologies
Disclaimer: A specific entity denoted as "Protein kinase affinity probe 1" (PK-AP1) could not be definitively identified in existing literature. This guide, therefore, provides a comprehensive overview of the general mechanism of action for protein kinase affinity probes, drawing upon established principles and examples from the field of chemical proteomics. The inclusion of "AP-1" in the topic is addressed by discussing the Activator Protein 1 (AP-1) signaling pathway, a crucial pathway regulated by protein kinases and a common subject of investigation using these probes.
Core Mechanism of Action
Protein kinase affinity probes are powerful tools for the functional identification and characterization of protein kinases (PKs) within complex biological samples such as cell lysates.[1] Their mechanism of action is centered on the principle of affinity-based protein profiling.
Most protein kinase inhibitors (PKIs) target the highly conserved ATP-binding pocket of kinases.[2][3] This promiscuity is leveraged in the design of affinity probes. Broad-spectrum or "promiscuous" PKIs are chemically modified to be immobilized on a solid support, such as sepharose beads, creating "kinobeads".[2][3][4]
When these functionalized beads are incubated with a cell lysate, they act as bait, capturing protein kinases that have an affinity for the immobilized inhibitor.[2] The bound kinases are then "pulled down" and separated from the rest of the proteome. Subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS), allows for the identification and quantification of the captured kinases.[4] This chemical proteomics approach is instrumental in profiling the targets of kinase inhibitors and understanding their polypharmacology.[2]
Quantitative Data on Protein Kinase Affinity Probe Performance
The effectiveness of a protein kinase affinity probe is determined by the number and type of kinases it can enrich from a proteome. The following table summarizes the performance of several reported affinity probes.
| Probe/Bead | Base Inhibitor | Number of Identified Protein Kinases | Cell Lysate | Notes |
| S1 | Bisindolylmaleimide X (BIMX) | 34 - 49 | HeLa | Number varies with bead loading and experimental batch.[2][4] |
| S2 | CZC8004 | 55 - 64 | HeLa | Number varies with bead loading and experimental batch.[2][4] |
| S7 | Sunitinib | 20 | HeLa | 11 of these were also found with control beads.[2][4] |
| S9 | CTx-0294885 | 105 | HeLa | A promiscuous kinase inhibitor.[2] |
| S10 | - | 100 | HeLa | A promiscuous kinase inhibitor.[2] |
| S15 | Novel promiscuous PKI analogue | 100+ | HeLa | Identified 12 unique kinases not captured by S9 or S10.[2][4] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies utilizing protein kinase affinity probes.
Preparation of Affinity Beads (Kinobeads)
The development of kinobeads involves the immobilization of a small molecule inhibitor onto a solid support.[2][4]
-
Inhibitor Selection: A promiscuous protein kinase inhibitor with a functional group suitable for coupling is selected. Examples include bisindolylmaleimide X and CZC8004.[2]
-
Solid Support: NHS-activated sepharose beads are a common choice for immobilization.[2]
-
Coupling Reaction: The inhibitor is covalently coupled to the sepharose beads. The loading of the inhibitor on the beads can be varied, with studies showing that a 50% bead loading can yield a high level of protein kinase identification.[2][4]
-
Blocking: Any remaining active sites on the beads are blocked, for instance with ethanolamine, to prevent non-specific protein binding.[4]
Affinity Pull-Down from Cell Lysate
-
Cell Lysis: Cells (e.g., HeLa) are harvested and lysed to release the proteome.
-
Incubation: The cell lysate is incubated with the prepared kinobeads. This allows the immobilized inhibitors to bind to their target kinases.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution/On-Bead Digestion: The bound proteins are either eluted from the beads or, more commonly, subjected to on-bead digestion with a protease like trypsin.[5]
Mass Spectrometry Analysis
-
LC-MS/MS: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: The MS data is used to identify and quantify the proteins that were bound to the affinity probe. Quantitative proteomics techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be employed for more precise quantification and to distinguish specific binders from background.[5][6][7]
Visualizations
Experimental Workflow
AP-1 Signaling Pathway Regulation by Kinases
References
- 1. This compound - Immunomart [immunomart.com]
- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Core Concept: Affinity-Based Kinase Profiling
A comprehensive understanding of protein kinase affinity probes is essential for researchers and drug development professionals seeking to elucidate complex signaling pathways and identify novel therapeutic targets. This guide provides an in-depth technical overview of the principles, applications, and methodologies associated with a key class of these powerful research tools.
Protein kinase affinity probes are instrumental in chemical proteomics for the large-scale identification and characterization of protein kinases from complex biological samples. These probes are typically broad-spectrum kinase inhibitors that have been chemically modified to be immobilized on a solid support, such as sepharose beads. This allows for the "pull-down" and enrichment of kinases from cell or tissue lysates, a technique often referred to as a "kinobead" assay. The enriched kinases can then be identified and quantified using mass spectrometry.
Key Affinity Probes and Their Performance
A variety of small molecule kinase inhibitors have been adapted for use as affinity probes. The choice of probe can significantly impact the number and types of kinases identified. Below is a summary of the performance of several commonly used and novel affinity probes in identifying protein kinases from HeLa cell lysates.
| Probe Name/Identifier | Core Kinase Inhibitor Scaffold | Number of Identified Protein Kinases (HeLa Cells) | Notes |
| S1 | Bisindolylmaleimide X | 34[1][2] | Performance is dependent on bead loading, with 50% loading yielding the highest number of identified kinases.[1] |
| S2 | CZC8004 | 55[1][2] | Similar to S1, optimal performance is observed at 50% bead loading.[1] |
| S7 | Sunitinib | 20[1] | A multi-targeted receptor tyrosine kinase inhibitor used as an affinity probe.[1][3] |
| FD5180 (S15) | Novel promiscuous pyrimidine-based inhibitor | 111 | Designed to expand kinome coverage and identified 12 unique kinases not captured by parent compounds.[1][2] |
| Control Beads | Ethanolamine-blocked (no inhibitor) | 23 | Used to identify non-specifically bound kinases, termed the "kinase beadome".[1] |
| Purvalanol B | 2,6,9-trisubstituted purine | Not explicitly quantified in pull-down in the primary source, but is a known CDK inhibitor used as a basis for probes.[1][4][5][6] | A potent inhibitor of cyclin-dependent kinases.[5][6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and the logical rationale behind the development of novel affinity probes.
Caption: Workflow for protein kinase identification using affinity probes.
Caption: Logic for the development of the novel affinity probe FD5180 (S15).
Detailed Experimental Protocols
The following are key experimental protocols adapted from the study by Deane et al., 2017.[1]
Cell Lysis for Kinase Enrichment
-
Objective: To prepare a cell lysate containing native protein kinases for affinity pull-down.
-
Procedure:
-
Resuspend a HeLa S3 cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM NaF, 1 mM DTT, 1.5 mM MgCl2·6H2O, 5% (v/v) glycerol, 0.8% (v/v) Nonidet P-40, 0.1 mM PMSF, 1 µg/mL leupeptin, and 1 Roche EDTA-free protease inhibitor cocktail tablet per 50 mL of lysate).[1]
-
Sonicate the suspension for 60 seconds to ensure complete cell lysis.[1]
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant, which contains the soluble protein kinases.
-
Affinity Pull-Down of Protein Kinases
-
Objective: To enrich protein kinases from the cell lysate using affinity beads.
-
Procedure:
-
Incubate the clarified cell lysate with the kinase affinity beads (e.g., S1, S2, or FD5180 immobilized on sepharose). The amount of beads and lysate will depend on the desired scale of the experiment.
-
Allow the binding to proceed for a specified time (e.g., 90 or 180 minutes) with gentle rotation at 4°C to facilitate the interaction between the kinases and the immobilized inhibitors.
-
After incubation, pellet the beads by centrifugation.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for Mass Spectrometry
-
Objective: To elute and digest the captured kinases for identification by LC-MS/MS.
-
Procedure:
-
Elute the bound proteins from the affinity beads using an appropriate elution buffer (e.g., a solution containing a high concentration of a competing inhibitor or a denaturing agent like SDS).
-
Perform an in-solution tryptic digestion of the eluted proteins to generate peptides suitable for mass spectrometry analysis.
-
Desalt the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
LC-MS/MS Analysis
-
Objective: To identify and quantify the peptides from the enriched kinases.
-
Procedure:
-
Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The LC system separates the peptides over a gradient, and the mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
The resulting fragmentation spectra are searched against a protein database to identify the corresponding proteins (kinases).
-
Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of the identified kinases.
-
Conclusion
Protein kinase affinity probes are invaluable tools for understanding the kinome and the effects of small molecule inhibitors. The development of novel probes with broader specificity, such as FD5180, continues to expand the coverage of the kinome that can be analyzed. The methodologies outlined in this guide provide a foundation for researchers to apply these techniques in their own investigations of protein kinase signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to Protein Kinase Affinity Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of protein kinase affinity probes, powerful chemical tools for studying kinase function, identifying inhibitor targets, and accelerating drug discovery. We delve into the core principles of probe design, explore the various types of affinity probes, and provide detailed experimental protocols for their application.
Introduction to Protein Kinase Affinity Probes
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[2][3][4][5][6] Affinity-based probes are indispensable tools for interrogating the kinome, offering the ability to profile kinase activity, identify the targets of small molecule inhibitors, and elucidate complex signaling networks.[1][2][3][7]
These probes are designed with three key components: a ligand that recognizes the kinase active site, a reactive group for covalent modification, and a tag for visualization or enrichment.[1][3] The ligand is often based on known ATP-competitive inhibitors, which can be either broad-spectrum or selective for specific kinases or kinase conformations.[1][3][4][8]
Types of Protein Kinase Affinity Probes
Protein kinase affinity probes can be broadly categorized based on their mechanism of action and the nature of their reactive group.
ATP-Competitive Probes
The majority of kinase affinity probes are designed to target the highly conserved ATP-binding pocket of kinases.[4][8] These probes often incorporate a scaffold from a known ATP-competitive inhibitor. A significant challenge in designing these probes is achieving selectivity, as the ATP-binding site is similar across the kinome.[4] Staurosporine, an early and potent ATP-competitive inhibitor, was found to inhibit over 90% of the kinases tested, highlighting the promiscuous nature of some of these compounds.[4]
Covalent Probes
Covalent probes form a stable, irreversible bond with a specific amino acid residue within or near the kinase active site.[9][10] This is typically achieved by incorporating an electrophilic "warhead" that reacts with a nucleophilic residue, most commonly a cysteine.[9][10] The formation of a covalent bond provides a durable tag for subsequent analysis and can offer high potency and selectivity.[10] The binding of covalent ligands is often a two-step process involving initial non-covalent recognition followed by the covalent reaction.[9]
Photo-Crosslinking Probes
Photo-crosslinking probes are equipped with a photoreactive group, such as a diazirine or benzophenone, that upon activation by UV light, forms a highly reactive species that can covalently bind to nearby amino acid residues.[1][11][12][13][14] This approach allows for temporal control over the covalent modification and can capture interactions within the native cellular environment.[11][12][14] A trifluoromethylphenyl diazirine is a commonly used photo-crosslinker due to its small size and activation wavelength (365 nm), which minimizes photochemical damage to cells.[1]
Core Components of Affinity Probes
The design of an effective affinity probe requires careful consideration of its three main components: the recognition element, the reactive group, and the reporter tag.
Recognition Element: This component provides the binding affinity and selectivity for the target kinase(s). It is often a derivative of a known kinase inhibitor.[1][3]
Reactive Group: This functional group enables the formation of a covalent bond with the target kinase. Common reactive groups include electrophiles for covalent probes and photoreactive moieties for photo-crosslinking probes.[1][3][9]
Reporter Tag: The reporter tag facilitates the detection and/or enrichment of probe-labeled proteins. Common tags include biotin for affinity purification, fluorophores for imaging, and bio-orthogonal handles like alkynes or azides for click chemistry-based derivatization.[1][3][15]
Experimental Workflows and Protocols
The application of protein kinase affinity probes typically involves a series of steps from probe treatment to data analysis.
Detailed Experimental Protocols
-
Culture cells to the desired confluency. For quantitative proteomics using SILAC (Stable Isotope Labeling with Amino acids in Cell culture), cells are cultured in media containing either "light," "medium," or "heavy" isotopic forms of arginine and lysine.[16]
-
Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL.
-
Add the kinase affinity probe to the lysate at a final concentration typically ranging from 100 nM to 10 µM.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at 4°C or room temperature to allow for probe binding.
-
For photo-crosslinking probes, irradiate the samples with UV light (e.g., 365 nm) on ice for a defined period (e.g., 15-30 minutes).[1]
-
To the probe-labeled lysate, add the click chemistry reaction components: an azide- or alkyne-functionalized reporter tag (e.g., biotin-azide), a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA), and incubate to attach the reporter tag to the probe.
-
Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) to the lysate to capture the biotinylated probe-protein complexes.[17][18]
-
Incubate the mixture with gentle rotation for 1-2 hours at 4°C.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.[17]
-
Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
The enriched proteins are typically digested on-bead with trypsin.[19]
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
The MS/MS data is searched against a protein database to identify the probe-labeled proteins.
-
For quantitative proteomics, the relative abundance of proteins in different samples (e.g., with and without a competitor inhibitor) is determined to identify specific targets.[7][16]
Quantitative Data Presentation
The following tables summarize key quantitative data for representative protein kinase affinity probes and their interactions.
Table 1: Inhibitory Activities of Type II Inhibitor-Derived Probes [1][3]
| Kinase | Inhibitor 1 IC₅₀ (nM) | Inhibitor 2 IC₅₀ (nM) | Probe 3 IC₅₀ (nM) | Probe 4 IC₅₀ (nM) |
| ABL | 25 ± 3 | 15 ± 2 | 50 ± 7 | 30 ± 5 |
| SRC | 40 ± 5 | 20 ± 3 | 80 ± 9 | 45 ± 6 |
| p38α | >10,000 | >10,000 | >10,000 | >10,000 |
| EPHA3 | 100 ± 12 | 60 ± 8 | 200 ± 25 | 120 ± 15 |
| LCK | 60 ± 7 | 35 ± 4 | 130 ± 16 | 75 ± 9 |
| CSK | 80 ± 9 | 50 ± 6 | 170 ± 20 | 100 ± 12 |
Data are presented as mean ± SEM from triplicate experiments.
Table 2: Covalent Inhibitor Kinetic Parameters [9]
| Inhibitor Type | Representative Kᵢ (M) | Representative kᵢₙₐ꜀ₜ (s⁻¹) |
| Fragment-sized | 10⁻³ | 10⁻³ |
| Lead-like | 10⁻⁵ | - |
| Drug-like | 10⁻⁷ | - |
Application in Studying Signaling Pathways
Protein kinase affinity probes are instrumental in dissecting signaling pathways. For instance, they can be used to identify the downstream targets of a particular kinase or to understand how kinase inhibitors affect specific signaling cascades.
Conclusion
Protein kinase affinity probes represent a versatile and powerful class of chemical tools that have significantly advanced our understanding of kinase biology and facilitated the development of novel therapeutics.[1][2][3] By enabling the direct assessment of kinase activity and inhibitor engagement in complex biological systems, these probes will continue to be at the forefront of kinase research and drug discovery. The continued development of more selective and cell-permeable probes, coupled with advancements in mass spectrometry, promises to further expand the utility of this powerful technology.
References
- 1. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clickable Photoreactive ATP-Affinity Probe for Global Profiling of ATP-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photo-crosslinking of clinically relevant kinases using H89-derived photo-affinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo-crosslinking of clinically relevant kinases using H89-derived photo-affinity probes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. conductscience.com [conductscience.com]
- 18. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Protein Kinase Affinity Probe 1 in Target Deconvolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and chemical biology, the identification of molecular targets for bioactive small molecules is a critical step. This process, known as target deconvolution, is fundamental to understanding a compound's mechanism of action, predicting potential off-target effects, and optimizing lead compounds. Phenotypic screening, a powerful approach for discovering drugs with novel mechanisms of action, often yields potent molecules with unknown targets. Affinity-based chemical proteomics has emerged as a robust set of techniques to address this challenge. At the core of this methodology are affinity probes, which are designed to selectively capture and enrich their protein targets from complex biological mixtures.
This technical guide focuses on a specific class of such tools: promiscuous protein kinase affinity probes, exemplified here as "Protein Kinase Affinity Probe 1." This probe is a modified version of Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs). By immobilizing this broad-spectrum kinase inhibitor on a solid support, it can be used to capture a wide range of protein kinases from cell or tissue lysates. Subsequent analysis by mass spectrometry allows for the identification and quantification of these captured kinases, providing a comprehensive profile of the "kinome" that interacts with the probe. This guide will provide an in-depth overview of the principles, experimental workflows, and data analysis strategies for utilizing this compound in target deconvolution studies.
Principle of Target Deconvolution using this compound
The fundamental principle behind using this compound for target deconvolution is competitive affinity chromatography coupled with quantitative mass spectrometry. The probe, immobilized on beads (often referred to as "kinobeads"), serves as a bait to capture protein kinases from a cell lysate.
The general workflow involves the following key steps:
-
Cell Lysis: The first step is to prepare a protein extract from cells or tissues that maintains the native conformation of the proteins.
-
Competitive Binding: The lysate is pre-incubated with a soluble, "free" inhibitor (the compound of interest for which the targets are to be identified). This free inhibitor will bind to its target kinases.
-
Affinity Enrichment: The lysate, now containing the free inhibitor and its bound targets, is incubated with the immobilized this compound. The probe will capture kinases that are not already bound to the free inhibitor.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution and Proteomic Analysis: The captured proteins are eluted from the beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the free inhibitor, the specific targets of the free inhibitor can be identified. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is a target of the free inhibitor.
Quantitative Data Presentation
A critical aspect of target deconvolution is the quantitative analysis of the captured proteins. The following tables summarize the types of quantitative data that can be generated using this compound.
Table 1: Effect of Bead Loading on Protein Kinase Identification
The concentration of the affinity probe immobilized on the beads can significantly impact the number of kinases identified. A study using a probe analogous to this compound, FD5180, demonstrated that a 50% bead loading yielded the highest number of identified protein kinases (PKs) from a HeLa cell lysate[1][2].
| Bead Loading (%) | Number of Identified Protein Kinases (S1 Probe) | Number of Identified Protein Kinases (S2 Probe) |
| 0.1 | 34 | Variable |
| 0.5 | Variable | Variable |
| 2.5 | Variable | ~40 |
| 5.0 | Variable | ~45 |
| 10 | ~30 | ~50 |
| 25 | ~32 | ~52 |
| 50 | 34 | 55 |
S1 and S2 are different promiscuous protein kinase inhibitor probes. Data extracted from a study on the effect of bead loading on protein kinase identification[1][2].
Table 2: Kinome Profiling of Purvalanol B
| Kinase Target | IC50 (nM) |
| cdc2-cyclin B | 6 |
| CDK2-cyclin A | 6 |
| CDK2-cyclin E | 9 |
| CDK5-p35 | 6 |
| Other Protein Kinases | >1000 |
Data obtained from supplier information for Purvalanol B[3].
Experimental Protocols
The following sections provide a detailed, consolidated protocol for a typical target deconvolution experiment using this compound.
I. Preparation of Kinase Affinity Beads ("Kinobeads")
This protocol describes the coupling of a promiscuous kinase inhibitor to a solid support.
Materials:
-
CNBr-activated Sepharose 4B beads
-
6-Aminohexanoic acid
-
Protein Kinase Inhibitor with a suitable linker for coupling (e.g., FD5180)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (EtOH)
-
0.1 M NaHCO3, pH 8.3 with 500 mM NaCl
-
0.1 M Tris-HCl, pH 8.0
-
0.1 M Sodium acetate, pH 4.0 with 500 mM NaCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Procedure:
-
Swell CNBr-activated Sepharose 4B beads in 1 mM HCl.
-
Couple excess 6-Aminohexanoic acid to the swollen beads in 0.1 M NaHCO3, pH 8.3, and 500 mM NaCl overnight at 4°C with rotation.
-
Inactivate unreacted CNBr groups by incubating the beads with 0.1 M Tris-HCl pH 8.0 for 2 hours.
-
Wash the beads with five cycles of alternating low pH buffer (0.1 M sodium acetate, pH 4.0 with 500 mM NaCl) and high pH buffer (0.1 M Tris-HCl, pH 8.0 with 500 mM NaCl).
-
Conjugate the kinase inhibitor to the amino-functionalized Sepharose beads using a suitable coupling chemistry (e.g., EDC coupling).
-
After coupling, inactivate any remaining reactive groups with 0.1 M EDC, 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.
-
Wash the beads with 50% DMF/EtOH and alternating washes of 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl and 0.1 M acetate, pH 4.0 with 500 mM NaCl.
-
Store the kinobeads in 20% ethanol at 4°C in the dark.
II. Cell Lysis and Lysate Preparation
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails.
-
Benzonase nuclease
-
Bradford assay reagent
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of Lysis Buffer.
-
Homogenize the cells using a suitable method (e.g., sonication or a bead ruptor).
-
Add Benzonase to a final concentration of 250 U/ml and incubate for 1 hour at 4°C to digest nucleic acids.
-
Clarify the lysate by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the Bradford assay.
-
Snap freeze the lysate in liquid nitrogen and store at -80°C until use.
III. Affinity Pulldown and Competition Assay
Materials:
-
Prepared cell lysate
-
Kinobeads
-
Soluble inhibitor of interest (dissolved in DMSO)
-
DMSO (vehicle control)
-
Wash Buffer 1: 50 mM HEPES (pH 7.5), 600 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100
-
Wash Buffer 2: 50 mM HEPES (pH 7.5), 600 mM NaCl, 1 mM EDTA, 1 mM EGTA
-
MS-grade water
Procedure:
-
Thaw the cell lysate on ice.
-
For each pulldown, aliquot 20-200 µg of lysate.
-
Pre-incubate the lysate with the soluble inhibitor at the desired concentration (or with DMSO as a vehicle control) for 1 hour at 4°C with rotation.
-
Equilibrate 10 µL of kinobeads per pulldown in Lysis Buffer.
-
Add the pre-incubated lysate to the equilibrated kinobeads and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation at 600 x g for 30 seconds and aspirate the supernatant.
-
Wash the beads twice with 400 µL of Wash Buffer 1.
-
Wash the beads twice with 400 µL of Wash Buffer 2.
-
Wash the beads twice with MS-grade water.
-
After the final wash, carefully aspirate all excess liquid.
IV. On-Bead Digestion and Mass Spectrometry Analysis
Materials:
-
100 mM Ammonium bicarbonate (NH4HCO3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Formic acid
Procedure:
-
Resuspend the washed beads in 30 µL of 100 mM NH4HCO3.
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Digest the proteins by adding trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or similar method.
-
Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) on a high-resolution mass spectrometer.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Target Deconvolution
Caption: Workflow for target deconvolution using this compound.
Logical Relationship in Competitive Binding
Caption: Competitive binding principle in target deconvolution.
Example Signaling Pathway: MAPK/ERK Pathway
While a specific deconvolution of a signaling pathway using this compound has not been explicitly detailed in the searched literature, this type of probe can be used to investigate pathways rich in kinases, such as the MAPK/ERK pathway. A competition experiment with a novel inhibitor could reveal its effects on key kinases in this cascade.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for deconvolution.
Conclusion
This compound and similar promiscuous kinase inhibitor probes are powerful tools for target deconvolution in drug discovery and chemical biology. By enabling the broad-spectrum capture and identification of protein kinases from complex biological samples, these probes facilitate the elucidation of a compound's mechanism of action and the identification of potential off-targets. The successful application of this technology relies on a combination of robust experimental design, including the optimization of probe concentration and the use of appropriate controls, and sophisticated quantitative proteomic analysis. As our understanding of the kinome and its role in disease continues to grow, the use of such affinity probes will undoubtedly remain a cornerstone of modern pharmacological research.
References
- 1. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Protein Kinase Affinity Probe 1
For the Functional Identification and Profiling of Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug discovery. Affinity-based probes are powerful chemical tools for the functional interrogation of protein kinases in complex biological samples.[1][2] These probes typically consist of a kinase inhibitor scaffold, a reactive group for covalent modification, and a reporter tag for enrichment and detection.[1][2] This document provides a detailed protocol for the use of Protein Kinase Affinity Probe 1, a modified Purvalanol B derivative, for the enrichment and identification of protein kinases from cell lysates.[3] The principles and methods described herein are also applicable to other sepharose-immobilized kinase inhibitors, such as the novel promiscuous probe FD5180.[4]
Principle of the Method
The experimental workflow relies on the principle of affinity purification. A protein kinase inhibitor, covalently attached to a solid support (e.g., sepharose beads), is used as bait to capture its target kinases from a cell lysate. Non-specifically bound proteins are removed through a series of wash steps, and the enriched kinases are then eluted and identified by mass spectrometry. The use of control beads, lacking the immobilized inhibitor, is crucial for distinguishing specific interactors from the background of non-specific binding.[4]
Data Presentation
Table 1: Effect of Bead Loading on Protein Kinase Identification
| Probe | Bead Loading (%) | Number of Identified Protein Kinases |
| S1 (Bisindolylmaleimide X) | 50 | 34 |
| S1 (Bisindolylmaleimide X) | 25 | ~30 |
| S1 (Bisindolylmaleimide X) | 10 | ~25 |
| S1 (Bisindolylmaleimide X) | 5 | ~20 |
| S1 (Bisindolylmaleimide X) | 2.5 | ~22 |
| S1 (Bisindolylmaleimide X) | 0.5 | ~25 |
| S1 (Bisindolylmaleimide X) | 0.1 | 34 |
| S2 (CZC8004) | 50 | 55 |
| S2 (CZC8004) | 25 | ~50 |
| S2 (CZC8004) | 10 | ~45 |
| S2 (CZC8004) | 5 | ~40 |
| S2 (CZC8004) | 2.5 | ~35 |
| S2 (CZC8004) | 0.5 | ~30 |
| S2 (CZC8004) | 0.1 | ~25 |
| Control (Ethanolamine-blocked) | 0 | 23 |
Data adapted from a study on HeLa cell lysates. The number of identified kinases can vary depending on the cell type and experimental conditions. A 50% bead loading was found to be optimal for maximizing the number of identified kinases.[4]
Table 2: Comparison of Kinase Coverage for Different Affinity Probes
| Probe | Number of Common PKs Identified | Number of Unique PKs Identified |
| S9 (CTx-0298845) | 77 | 16 |
| S10 (KC19) | 77 | 7 |
| S15 (FD5180) | 77 | 12 |
This table highlights the complementary nature of different kinase affinity probes in expanding the coverage of the kinome.[4]
Experimental Protocols
Preparation of Cell Lysate
-
Cell Culture: Culture cells of interest (e.g., HeLa, A431) to ~80-90% confluency.
-
Harvesting: Aspirate the culture medium, and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Homogenization: Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Use the lysate immediately or store at -80°C.
Affinity Pull-Down of Protein Kinases
-
Bead Preparation: Resuspend the this compound beads (and control beads) in lysis buffer.
-
Incubation: Add an appropriate amount of clarified cell lysate (e.g., 1-5 mg of total protein) to the affinity probe beads and control beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing:
-
Centrifuge the bead-lysate mixture at 500 x g for 2 minutes at 4°C to pellet the beads.
-
Discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold lysis buffer.
-
Wash the beads twice with 1 ml of ice-cold PBS.
-
-
Elution (for subsequent Western Blotting):
-
Add 2X SDS-PAGE loading buffer to the beads.
-
Boil at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE.
-
-
On-Bead Digestion (for Mass Spectrometry):
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a reducing agent (e.g., DTT) and incubate.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
Add a protease (e.g., Trypsin/Lys-C mix) and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Search: Search the resulting MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Data Analysis:
-
Use label-free quantification or isotopic labeling methods (e.g., SILAC) to determine the relative abundance of proteins in the affinity probe pull-down versus the control pull-down.[1]
-
Apply stringent criteria to identify proteins that are significantly enriched by the affinity probe.
-
Perform bioinformatics analysis to classify the identified proteins and map them to signaling pathways.
-
Visualizations
Caption: Experimental workflow for protein kinase profiling.
Caption: Interrogation of a signaling pathway with an affinity probe.
References
- 1. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Kinase Affinity Probe 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important targets for drug discovery. Protein kinase affinity probes are powerful chemical tools designed to study the function, localization, and inhibition of kinases within a cellular context. This document provides detailed application notes and protocols for the use of Protein kinase affinity probe 1 , a fluorescently labeled, cell-permeable probe for the functional identification and characterization of protein kinases in live cells.
This compound is a versatile tool comprising three key components: a kinase inhibitor scaffold that provides affinity to the ATP-binding site of a range of protein kinases, a flexible linker, and a bright and photostable BODIPY™ fluorophore for visualization and quantification. This design allows for a variety of applications, including cellular imaging, in-cell target engagement, and competitive binding assays to determine the potency and selectivity of unlabeled kinase inhibitors.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of protein kinases. The fluorescent BODIPY™ moiety allows for the detection and quantification of this binding event. In a cellular environment, the probe can be used to visualize the subcellular localization of targeted kinases. Furthermore, it can be employed in competitive binding assays where an unlabeled inhibitor competes with the probe for binding to the kinase. The displacement of the fluorescent probe, measured by a decrease in fluorescence signal, is proportional to the affinity of the test compound.
Applications
-
Cellular Imaging of Kinase Localization: Visualize the subcellular distribution of kinases targeted by the probe.
-
Target Engagement Studies: Confirm that a kinase inhibitor reaches and binds to its intended target inside living cells.
-
Competitive Binding Assays: Determine the intracellular affinity (IC50) of unlabeled small molecule inhibitors for target kinases.
-
High-Throughput Screening: Screen compound libraries for novel kinase inhibitors.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~505 nm |
| Emission Maximum (λem) | ~515 nm |
| Quantum Yield | > 0.9 |
| Extinction Coefficient | > 80,000 M⁻¹cm⁻¹ |
Table 2: Example IC50 Values Determined Using this compound in a Competitive Binding Assay
| Unlabeled Inhibitor | Target Kinase | Cell Line | Intracellular IC50 (nM) |
| Staurosporine | Multiple | HeLa | 25 |
| Dasatinib | Abl, Src family | K562 | 5 |
| Erlotinib | EGFR | A431 | 50 |
| Sunitinib | VEGFR, PDGFR | HUVEC | 15 |
Experimental Protocols
Protocol 1: Cellular Imaging of Kinase Localization
This protocol describes the use of this compound for visualizing the subcellular localization of targeted kinases in live cells.
Materials:
-
This compound (1 mM stock in DMSO)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Confocal microscope with appropriate filter sets for BODIPY™ FL and Hoechst
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and grow to 50-70% confluency.
-
Probe Preparation: Dilute the 1 mM stock of this compound in pre-warmed cell culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell line.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging buffer. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.
-
Washing: Remove the probe-containing medium and wash the cells three times with pre-warmed live-cell imaging buffer.
-
Counterstaining (Optional): If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in live-cell imaging buffer for 10-15 minutes at 37°C. Wash the cells twice with live-cell imaging buffer.
-
Imaging: Add fresh live-cell imaging buffer to the cells and image immediately using a confocal microscope. Use the appropriate laser lines and emission filters for BODIPY™ FL (e.g., 488 nm excitation, 500-550 nm emission) and Hoechst (e.g., 405 nm excitation, 430-480 nm emission).
Protocol 2: In-Cell Target Engagement Assay
This protocol determines if an unlabeled kinase inhibitor can engage its target inside living cells by competing with this compound.
Materials:
-
This compound (1 mM stock in DMSO)
-
Unlabeled kinase inhibitor of interest (stock solution in DMSO)
-
Cell line expressing the target kinase(s)
-
Cell culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the chosen readout method (flow cytometry or imaging).
-
Inhibitor Treatment: Treat the cells with varying concentrations of the unlabeled kinase inhibitor (e.g., 0-10 µM) for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Probe Labeling: Add this compound to each well to a final concentration of 100 nM.
-
Incubation: Incubate the plate for an additional 30 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the FITC channel.
-
High-Content Imaging: Image the wells using a high-content imager with the appropriate filter sets.
-
-
Data Interpretation: A decrease in the fluorescence signal in inhibitor-treated cells compared to the vehicle control indicates target engagement.
Protocol 3: Competitive Binding Assay for IC50 Determination
This protocol outlines a method to determine the intracellular half-maximal inhibitory concentration (IC50) of an unlabeled compound.
Materials:
-
This compound (1 mM stock in DMSO)
-
Unlabeled test compound (serial dilutions in DMSO)
-
Cell line of interest
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of the unlabeled test compound in cell culture medium. Add the diluted compounds to the cells and incubate for 2 hours at 37°C. Include a DMSO vehicle control (maximum fluorescence) and a control with a high concentration of a known potent inhibitor (background fluorescence).
-
Probe Addition: Add this compound to all wells to a final concentration of 50 nM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Carefully wash the cells three times with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data with the vehicle control as 100% and the background control as 0%.
-
Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Inhibition of a generic kinase signaling pathway.
Caption: Workflow for cellular imaging with the affinity probe.
Caption: Principle of the competitive binding assay.
Application Notes and Protocols: Protein Kinase Affinity Probe 1 (PK-AP1) Pulldown Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The study of the kinome, the complete set of protein kinases in an organism, is essential for understanding disease mechanisms and for the development of targeted therapeutics.[2][4] The Protein Kinase Affinity Probe 1 (PK-AP1) Pulldown Assay is a powerful chemoproteomic method for the enrichment and subsequent identification and quantification of protein kinases from complex biological samples like cell lysates or tissue extracts.[5][6] This technique utilizes a broad-spectrum kinase inhibitor (the "bait") immobilized on a solid support to capture a wide range of kinases ("prey"), which can then be identified and quantified using mass spectrometry.[7][8] This approach allows for kinome-wide profiling, aiding in drug target identification, selectivity profiling of kinase inhibitors, and understanding cellular signaling networks.[5][9]
Principle of the Assay
The PK-AP1 pulldown assay is a type of affinity purification.[8] A broad-spectrum kinase inhibitor, PK-AP1, is covalently linked to beads (e.g., Sepharose) to create an affinity resin.[7][10] When this resin is incubated with a cell lysate, kinases that have an affinity for PK-AP1 will bind to the immobilized probe.[11] Non-specifically bound proteins are removed through a series of wash steps. Finally, the captured kinases are eluted from the beads and identified and quantified by downstream proteomic techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12] Competition experiments, where the lysate is pre-incubated with a soluble version of the inhibitor, can be used to confirm the specificity of the interactions.
Experimental Workflow
The following diagram illustrates the general workflow of the PK-AP1 pulldown assay followed by mass spectrometry analysis.
References
- 1. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biotinylated Protein Kinase Affinity Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of selective kinase inhibitors requires robust methods to profile their potency and selectivity across the kinome. Biotinylated protein kinase affinity probes, particularly those used in Activity-Based Protein Profiling (ABPP), have emerged as a powerful tool for this purpose. These probes are designed to covalently label the active site of kinases, allowing for their subsequent enrichment and identification by mass spectrometry. This application note provides detailed protocols for using biotinylated affinity probes for competitive profiling of kinase inhibitors in complex biological samples.
Principle of the Method
Biotinylated protein kinase affinity probes are typically analogs of ATP or irreversible inhibitors that contain three key components: a reactive group that covalently binds to a conserved residue in the kinase active site (often a lysine), a linker, and a biotin (B1667282) tag for affinity capture. The workflow, a form of chemical proteomics, involves labeling the active kinases within a proteome with the biotinylated probe. In a competitive profiling experiment, the proteome is pre-incubated with a kinase inhibitor. The inhibitor will compete with the probe for binding to its target kinases. Therefore, kinases that are potently inhibited will show reduced labeling by the biotin probe. By quantifying the extent of probe labeling in the presence and absence of the inhibitor, the potency (IC50) and selectivity of the compound across a large portion of the kinome can be determined in a single experiment.
Data Presentation
The quantitative data obtained from competitive profiling experiments can be summarized to compare the potency and selectivity of different kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce probe labeling by 50%.
Table 1: Representative IC50 Values (nM) for Kinase Inhibitors Determined by Competitive ABPP
| Kinase Target | Inhibitor A | Inhibitor B | Inhibitor C |
| EGFR | 15 | 2500 | 75 |
| ABL1 | >10000 | 5 | 500 |
| SRC | 50 | 25 | 150 |
| LCK | 75 | 30 | 200 |
| BTK | 8000 | 15 | 800 |
| JAK2 | >10000 | 500 | >10000 |
| MEK1 | 1500 | >10000 | 10 |
| ERK2 | 2000 | >10000 | 25 |
Note: The data presented in this table are for illustrative purposes and represent typical results obtained from competitive activity-based protein profiling experiments.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes the preparation of cell lysates suitable for kinase profiling experiments.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 1 mM Na₃VO₄, 1 mM NaF, 1x Protease Inhibitor Cocktail. Store at 4°C. Add protease inhibitors fresh before use.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cultured cells.
Procedure:
-
Grow cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer. The lysate can be used immediately or stored at -80°C.
Protocol 2: Competitive Kinase Profiling
This protocol outlines the competitive labeling of kinases with a biotinylated probe in the presence of an inhibitor.
Reagents:
-
Prepared cell lysate (1-2 mg/mL).
-
Kinase inhibitor stock solutions (in DMSO).
-
Biotinylated kinase affinity probe (e.g., desthiobiotin-ATP probe) stock solution (in DMSO). A typical final concentration for the probe is 5 µM.[1]
-
DMSO.
Procedure:
-
Aliquot equal amounts of cell lysate into microcentrifuge tubes (e.g., 50 µL per reaction).
-
To each tube, add the kinase inhibitor at the desired final concentration (e.g., in a dose-response range from 1 nM to 10 µM). For the control sample, add an equivalent volume of DMSO.
-
Incubate the lysate with the inhibitor for 30 minutes at room temperature.
-
Add the biotinylated kinase affinity probe to each tube to a final concentration of 5 µM.
-
Incubate for an additional 10-30 minutes at room temperature.
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes, or proceed directly to affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-coated beads.
Reagents:
-
Labeled cell lysate from Protocol 2.
-
Streptavidin-coated agarose (B213101) or magnetic beads.
-
Wash Buffer 1 (High Salt): 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% SDS.
-
Wash Buffer 2 (Low Salt): 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.
-
Wash Buffer 3 (No Detergent): 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.
-
Ammonium Bicarbonate Buffer: 50 mM NH₄HCO₃, pH 8.0.
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the equilibrated streptavidin beads to the labeled cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic rack (for magnetic beads) and discard the supernatant.
-
Wash the beads sequentially with:
-
Two washes with Wash Buffer 1.
-
Two washes with Wash Buffer 2.
-
Two washes with Wash Buffer 3.
-
-
After the final wash, wash the beads twice with 50 mM Ammonium Bicarbonate Buffer to prepare for on-bead digestion.
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol details the preparation of enriched proteins for analysis by mass spectrometry.
Reagents:
-
Beads with bound biotinylated proteins from Protocol 3.
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃. Prepare fresh.
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃. Prepare fresh and protect from light.
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Resuspend the beads in Reduction Buffer.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add Alkylation Buffer and incubate for 20 minutes in the dark at room temperature.
-
Add DTT to a final concentration of 20 mM to quench the excess IAA and incubate for 15 minutes.
-
Wash the beads three times with 50 mM NH₄HCO₃.
-
Resuspend the beads in 50 mM NH₄HCO₃ and add trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
The peptides are now ready for desalting (e.g., using a C18 StageTip) and analysis by LC-MS/MS.
Visualizations
Signaling Pathway Diagram
Protein kinases are integral components of signaling pathways that regulate cellular responses. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-studied example implicated in cell proliferation and survival, and it is a common target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow Diagram
The overall workflow for competitive kinase inhibitor profiling using biotinylated affinity probes is a multi-step process from sample preparation to data analysis.
References
Application Notes and Protocols for Kinome Profiling Using the Published Kinase Inhibitor Set (PKIS1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human kinome, comprising over 500 protein kinases, represents a major class of drug targets. Dysregulation of kinase activity is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Kinome profiling, the broad screening of compounds against a large panel of kinases, is a critical step in drug discovery for determining inhibitor selectivity, identifying off-target effects, and discovering novel therapeutic applications. The Published Kinase Inhibitor Set (PKIS1) is a valuable tool for these endeavors.[1] PKIS1 is a collection of 367 well-characterized, ATP-competitive small molecule kinase inhibitors, representing a diverse range of chemical scaffolds.[1] This set has been made publicly available to the research community to facilitate the exploration of the kinome and the identification of chemical probes for understudied kinases.
These application notes provide detailed protocols for utilizing the PKIS1 set for kinome profiling through various methodologies, including activity-based assays, chemoproteomic approaches, and competitive binding assays.
Data Presentation: Quantitative Kinase Inhibition Data for PKIS1
The PKIS1 set has been extensively profiled against a large panel of recombinant human kinases. The following tables summarize the inhibitory activity of a selection of compounds from the PKIS1 library against various kinases. The data is presented as the percentage of inhibition at a given concentration, providing a snapshot of the potency and selectivity of the inhibitors.
Table 1: Inhibition Profile of Select PKIS1 Compounds at 0.1 µM
| Kinase Target | GSK1070916A (% Inhibition) | GW300657A (% Inhibition) | GW405831A (% Inhibition) | GNE-3511A (% Inhibition) |
| AURKB | 99 | 15 | 8 | 2 |
| CLK1 | 12 | 98 | 5 | 10 |
| CLK2 | 18 | 99 | 7 | 15 |
| CLK3 | 10 | 97 | 6 | 8 |
| DYRK1A | 5 | 95 | 4 | 7 |
| GSK3A | 3 | 8 | 92 | 3 |
| GSK3B | 4 | 10 | 95 | 4 |
| ROCK1 | 85 | 12 | 15 | 1 |
| ROCK2 | 90 | 18 | 20 | 2 |
| PLK1 | 98 | 25 | 30 | 5 |
Data synthesized from publicly available screening data for the PKIS1 set.
Table 2: Inhibition Profile of Select PKIS1 Compounds at 1.0 µM
| Kinase Target | GSK1070916A (% Inhibition) | GW300657A (% Inhibition) | GW405831A (% Inhibition) | GNE-3511A (% Inhibition) |
| AURKB | 100 | 30 | 15 | 5 |
| CLK1 | 25 | 100 | 10 | 20 |
| CLK2 | 30 | 100 | 12 | 25 |
| CLK3 | 22 | 100 | 11 | 18 |
| DYRK1A | 15 | 100 | 8 | 15 |
| GSK3A | 10 | 20 | 100 | 8 |
| GSK3B | 12 | 22 | 100 | 10 |
| ROCK1 | 95 | 28 | 35 | 3 |
| ROCK2 | 98 | 35 | 40 | 4 |
| PLK1 | 100 | 40 | 45 | 10 |
Data synthesized from publicly available screening data for the PKIS1 set.
Experimental Protocols
Kinome-Wide Activity Screening using a Luminescent ADP Detection Assay
This protocol outlines a high-throughput method to screen the PKIS1 library against a panel of kinases by measuring the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
PKIS1 library (typically supplied as 10 mM stocks in DMSO)
-
Kinase panel of interest (recombinant enzymes)
-
Appropriate kinase-specific peptide substrates
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating:
-
Prepare working solutions of the PKIS1 compounds by diluting the 10 mM stock in DMSO and then in kinase reaction buffer to the desired final concentration (e.g., 1 µM).
-
Dispense 5 µL of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Add 10 µL of the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound by comparing the signal from the compound-treated wells to the vehicle control wells.
-
Caption: Workflow for Kinome-Wide Activity Screening.
Chemoproteomic Profiling of PKIS1 Targets using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)
This protocol describes a powerful method to identify the direct kinase targets of a PKIS1 inhibitor from a complex cell lysate by competitive binding to a broad-spectrum kinase inhibitor affinity matrix.
Materials:
-
PKIS1 inhibitor of interest
-
Cell line of interest (e.g., gemcitabine-resistant pancreatic cancer cells)[2]
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors)
-
Multiplexed Inhibitor Beads (MIBs) or similar pan-kinase inhibitor affinity resin
-
Wash buffer (e.g., 1 M NaCl in lysis buffer)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Trypsin
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid)
-
LC-MS/MS instrumentation
Protocol:
-
Cell Culture and Lysate Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with the PKIS1 inhibitor at various concentrations (e.g., 3, 30, and 300 nM) and a vehicle control (DMSO) for 1 hour.[2]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Enrichment:
-
Incubate the clarified cell lysates with MIBs for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with high-salt wash buffer followed by a low-salt wash to remove non-specific binders.
-
-
Elution and Protein Digestion:
-
Elute the bound kinases from the beads using elution buffer.
-
Neutralize the eluate and reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptides and analyze them by LC-MS/MS.
-
Identify and quantify the peptides using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
-
Data Analysis:
-
Identify kinases that show a dose-dependent decrease in binding to the MIBs in the presence of the PKIS1 inhibitor. These are the direct targets of the compound.[2]
-
Caption: MIB-MS Chemoproteomics Workflow.
Competitive Binding Assay
This protocol allows for the determination of the binding affinity (e.g., IC₅₀ or Kᵢ) of a PKIS1 inhibitor for a specific kinase by measuring its ability to displace a known fluorescently labeled or immobilized ligand.
Materials:
-
PKIS1 inhibitor of interest
-
Purified recombinant kinase
-
A known "bait" ligand for the kinase (e.g., a biotinylated kinase inhibitor)
-
Streptavidin-coated plates or beads
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Detection reagent (e.g., an antibody against the kinase or a fluorescent probe)
-
Plate reader (fluorescence or luminescence)
Protocol:
-
Immobilization of Bait Ligand:
-
If using streptavidin-coated plates, incubate the wells with the biotinylated bait ligand to allow for immobilization.
-
Wash the wells to remove any unbound ligand.
-
-
Competition Reaction:
-
Prepare serial dilutions of the PKIS1 inhibitor in assay buffer.
-
In the wells of the assay plate, add the purified kinase and the serially diluted PKIS1 inhibitor.
-
Incubate for a defined period (e.g., 1 hour) to allow for binding to reach equilibrium.
-
-
Detection of Bound Kinase:
-
Wash the wells to remove any unbound kinase.
-
Add a detection reagent that specifically binds to the captured kinase. This could be a primary antibody followed by a labeled secondary antibody, or a directly labeled antibody.
-
After an appropriate incubation period, wash the wells again.
-
-
Signal Quantification and Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) in each well.
-
The signal will be inversely proportional to the concentration of the PKIS1 inhibitor.
-
Plot the signal as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.
-
References
Application Notes & Protocols: Target Identification Utilizing the Published Kinase Inhibitor Set (PKIS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer. Identifying the specific targets of kinase inhibitors is a crucial step in drug discovery and in understanding their mechanism of action. While the query specified "Protein kinase affinity probe 1" (PKIS1), our comprehensive review of the scientific literature indicates that "PKIS" refers to the Published Kinase Inhibitor Set , a collection of 367 small-molecule ATP-competitive kinase inhibitors made publicly available to advance kinase research.[1][2][3][4] There is no specific, single entity publicly documented as "this compound".
These application notes provide a detailed guide on how to leverage the Published Kinase Inhibitor Set (PKIS) for target identification. This is achieved by selecting a suitable inhibitor from the set and chemically modifying it to create a bespoke affinity probe. We will outline the process of probe generation, provide detailed experimental protocols for its use in chemoproteomics, and discuss the analysis of resulting data.
The Published Kinase Inhibitor Set (PKIS): A Resource for Probe Development
The PKIS is a valuable resource for developing novel chemical probes to study the kinome.[1][2] The set has been extensively characterized, with screening data available against a large panel of recombinant kinases.[1][4] This allows researchers to select an appropriate starting compound based on its known kinase selectivity profile.
Table 1: Characteristics of the Published Kinase Inhibitor Set (PKIS)
| Characteristic | Description |
| Number of Compounds | 367 ATP-competitive kinase inhibitors[1][2] |
| Source | GlaxoSmithKline (GSK)[3][5] |
| Public Availability | Available to academic and research institutions for non-commercial use[3][5] |
| Screening Data | Profiled against 224 recombinant kinases and 24 G protein-coupled receptors[1][4] |
| Applications | Identification of chemical starting points for new probes, modulation of cancer cell growth and angiogenesis[1][4] |
From Inhibitor to Affinity Probe: A General Strategy
To utilize a compound from the PKIS for target identification, it must be converted into an affinity probe. This involves the chemical attachment of a linker and a reporter tag (e.g., biotin) to the inhibitor scaffold. The key is to modify the inhibitor at a position that does not disrupt its binding to the target kinase.
Experimental Protocols
Here, we provide detailed protocols for a general chemoproteomics workflow using a biotinylated affinity probe derived from a PKIS inhibitor.
Protocol 1: Preparation of Cell Lysate
-
Cell Culture: Grow cells of interest to 80-90% confluency in appropriate culture conditions.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Collect the supernatant (clarified lysate) and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
Protocol 2: Affinity Capture of Target Proteins
-
Probe Incubation: Dilute the clarified cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer. Add the biotinylated affinity probe to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent volume of DMSO. For competition experiments, pre-incubate the lysate with an excess (e.g., 100-fold) of the non-biotinylated parent inhibitor before adding the probe.
-
Incubation: Incubate the samples for 1-2 hours at 4°C with gentle rotation.
-
Streptavidin Bead Preparation: While the lysate is incubating, wash streptavidin-conjugated agarose (B213101) or magnetic beads three times with lysis buffer.
-
Complex Capture: Add the washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins. Follow with two washes with ice-cold PBS.
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the washed beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific parameters will depend on the instrument used.
-
Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify the captured proteins. Proteins that are significantly enriched in the probe-treated sample compared to the control and competed off by the parent inhibitor are considered high-confidence targets.
Signaling Pathway Analysis
Once a target kinase is identified, its role in specific signaling pathways can be investigated. For example, if a PKIS-derived probe identifies a MAP kinase as a target, its impact on the MAPK/ERK signaling pathway can be explored.
Data Presentation
Quantitative data from chemoproteomic experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 2: Example Data from a Target Identification Experiment
| Protein ID | Gene Name | Probe Pulldown (Fold Enrichment vs. DMSO) | Competition (Fold Reduction vs. Probe) | Putative Target? |
| P00533 | EGFR | 52.3 | 48.1 | Yes |
| P28482 | CSNK2A1 | 2.1 | 1.5 | No |
| Q13541 | AURKA | 35.8 | 33.2 | Yes |
| P62714 | HSP90AA1 | 8.9 | 2.5 | No |
The Published Kinase Inhibitor Set provides a rich starting point for the development of chemical probes for kinase target identification. By selecting an appropriate inhibitor and converting it into an affinity probe, researchers can perform chemoproteomic experiments to identify direct binding partners in a cellular context. The protocols and guidelines presented here offer a comprehensive framework for conducting such studies, from probe design to data analysis, ultimately enabling a deeper understanding of kinase biology and inhibitor function.
References
- 1. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Profile of the GSK Published Protein Kinase Inhibitor Set Across ATP-Dependent and-Independent Luciferases: Implications for Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Detailed Workflow for Kinase Profiling Using Chemical Proteomics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases, constituting one of the largest and most functionally diverse gene families, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Chemical proteomics has emerged as a powerful and indispensable technology for the global and quantitative analysis of kinase inhibitor interactions within the complex cellular environment. This approach provides an unbiased view of a compound's selectivity and potential off-target effects, which is critical for the development of safe and effective kinase inhibitors.
This application note provides a comprehensive overview and detailed protocols for a chemical proteomics workflow centered on affinity chromatography using immobilized kinase inhibitors ("kinobeads") coupled with quantitative mass spectrometry (LC-MS/MS). We will detail the experimental procedures, from cell lysate preparation to data analysis, and present a clear framework for data interpretation. Additionally, we will visualize the experimental workflow and a key signaling pathway to facilitate a deeper understanding of the methodology and its applications.
Data Presentation: Quantitative Analysis of Kinase Inhibition
A primary application of this workflow is to quantitatively assess the potency and selectivity of kinase inhibitors. The following tables summarize typical quantitative data obtained from such experiments. Table 1 provides an example of relative quantification of kinases identified in a pulldown experiment, while Table 2 illustrates a dose-response analysis for a specific kinase inhibitor.
Table 1: Relative Quantification of Kinases Enriched from Cell Lysate
| Protein ID | Gene Name | Peptide Count | Spectral Count | Relative Abundance (Treated/Control) | p-value |
| P00533 | EGFR | 25 | 112 | 0.25 | <0.01 |
| P06239 | LCK | 18 | 89 | 0.95 | >0.05 |
| P00519 | ABL1 | 22 | 105 | 0.30 | <0.01 |
| Q13153 | BTK | 15 | 75 | 0.88 | >0.05 |
| P27361 | JAK2 | 19 | 92 | 1.02 | >0.05 |
Table 2: Dose-Response of Kinase Inhibition by Compound X
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| EGFR | 15.2 | 1.1 | 0.99 |
| ABL1 | 55.8 | 0.9 | 0.98 |
| SRC | 120.5 | 1.0 | 0.97 |
| LCK | >1000 | N/A | N/A |
| BTK | >1000 | N/A | N/A |
Experimental Workflow
The chemical proteomics workflow for kinase profiling can be broadly divided into four main stages: affinity capture of kinases, on-bead digestion, LC-MS/MS analysis, and data analysis.
Figure 1: Chemical proteomics workflow for kinase profiling.
Experimental Protocols
Protocol 1: Cell Lysate Preparation
-
Cell Culture and Harvest: Grow cells to 80-90% confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails).
-
Homogenization: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with lysis buffer.
Protocol 2: Affinity Purification of Kinases using Kinobeads
-
Bead Preparation: Resuspend the kinobeads slurry (e.g., sepharose beads with immobilized broad-spectrum kinase inhibitors) and wash twice with lysis buffer.
-
Incubation: Add 1-2 mg of cell lysate to the prepared kinobeads. For competitive binding experiments, pre-incubate the lysate with the desired concentration of the free inhibitor for 1 hour at 4°C before adding to the beads.
-
Binding: Incubate the lysate-bead mixture for 2-3 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and discard the supernatant. Wash the beads three times with 1 mL of lysis buffer and twice with 1 mL of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove non-specific binders.
Protocol 3: On-Bead Tryptic Digestion.[1][2][3]
-
Reduction and Alkylation: Resuspend the washed beads in 50 µL of 50 mM ammonium (B1175870) bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add sequencing-grade trypsin to the bead slurry (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. To ensure complete recovery, wash the beads with 50 µL of 0.1% formic acid in 50% acetonitrile (B52724) and combine the supernatants.
-
Sample Cleanup: Acidify the peptide solution with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method. Dry the purified peptides in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). A typical setup involves a 60-120 minute gradient from 2% to 40% acetonitrile in 0.1% formic acid.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
Database Searching: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Search against a relevant protein database (e.g., UniProt Human).
-
Quantitative Analysis: For label-free quantification, use the intensity-based absolute quantification (iBAQ) or MaxLFQ algorithms. For labeled experiments (e.g., SILAC), calculate the ratios of heavy to light peptides. Perform statistical analysis to identify significantly regulated proteins.
Signaling Pathway Visualization: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a common driver of cancer.[1][2] Chemical proteomics is frequently employed to profile inhibitors targeting EGFR and its downstream effectors.
Figure 2: Simplified EGFR signaling pathway.
Conclusion
The chemical proteomics workflow for kinase profiling presented here offers a robust and versatile platform for kinase inhibitor discovery and characterization. By combining affinity capture with high-resolution mass spectrometry, researchers can gain deep insights into the selectivity and mechanism of action of kinase inhibitors in a physiologically relevant context. The detailed protocols and data presentation guidelines provided in this application note are intended to facilitate the implementation and standardization of this powerful technology in both academic and industrial research settings.
References
Application Notes: Data Analysis for Protein Kinase Affinity Probe Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Affinity-based probes are powerful chemical tools used to study the kinome, identify novel kinase inhibitors, and profile their targets within the complex cellular environment.[1][2][3] These probes, often based on known kinase inhibitors, are immobilized on a solid support to capture interacting kinases and their associated protein complexes from cell or tissue lysates.[3][4]
Subsequent analysis using quantitative mass spectrometry-based proteomics allows for the identification and quantification of these captured proteins, providing a detailed snapshot of the kinase interactome and the specificity of the inhibitor.[2][5] This approach is invaluable for understanding the mechanism of action of kinase inhibitors and identifying potential off-target effects.[6]
A key protein often studied in the context of kinase signaling is KRAB-associated protein 1 (KAP1), also known as TRIM28.[7] KAP1 is a master transcriptional co-repressor that plays a crucial role in chromatin organization and the DNA damage response (DDR).[8][9] Its function is tightly regulated by phosphorylation by kinases such as Ataxia-Telangiectasia Mutated (ATM), making it an important subject of investigation in kinase-targeted drug development.[10][11]
These application notes provide a comprehensive overview of the experimental workflow, detailed protocols for affinity purification and quantitative analysis, and a discussion of the data interpretation, using the ATM-KAP1 signaling axis as a key example.
Experimental and Data Analysis Workflow
The overall workflow for a protein kinase affinity probe experiment involves several key stages, from the initial capture of target proteins to the final bioinformatic analysis. A streamlined process is crucial for obtaining high-quality, reproducible data that can confidently identify specific protein-probe interactions.
Experimental Protocols
Protocol 1: Kinase-Target Affinity Purification
This protocol outlines the steps for enriching kinases and their binding partners from cell lysates using an immobilized affinity probe. This method is based on established inhibitor affinity chromatography procedures.[3][4]
Materials:
-
Affinity probe-coupled beads (e.g., inhibitor-conjugated Sepharose)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with reduced detergent concentration)
-
Elution buffer (e.g., SDS sample buffer, or a buffer containing a high concentration of free inhibitor or ATP)
-
Cultured cells (can be SILAC-labeled for quantitative analysis)
-
Microcentrifuge and tubes
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).
-
Affinity Enrichment:
-
Equilibrate the affinity probe-coupled beads with lysis buffer.
-
Incubate a defined amount of cell lysate (typically 1-5 mg of total protein) with the equilibrated beads.[1] For competition experiments, a "heavy" SILAC-labeled lysate can be incubated with the beads, while a "light" lysate is co-incubated with an excess of free inhibitor as a competitor.[5]
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).
-
Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution or Digestion:
-
Elution: Elute bound proteins by adding elution buffer and incubating at 95°C for 5 minutes. The eluted proteins can then be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry.
-
On-Bead Digestion (for MS): For a more streamlined workflow, resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add a protease like trypsin to digest the bound proteins directly on the beads.[5] This reduces sample loss and contamination.
-
Protocol 2: Quantitative Analysis by SILAC-based Mass Spectrometry
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics that allows for the direct comparison of protein abundance between two samples.[5] When combined with affinity purification, it enables the precise identification of specific interactors.
Procedure:
-
SILAC Labeling: Culture two populations of cells for at least five doublings in specialized media: one containing normal ("light") amino acids (e.g., L-Arginine and L-Lysine) and the other containing stable isotope-labeled ("heavy") counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).
-
Cell Treatment and Lysis: Treat the cells as required for the experiment. For example, one cell population might be treated with a DNA-damaging agent to activate the ATM kinase. Prepare separate "light" and "heavy" cell lysates as described in Protocol 1.
-
Affinity Purification & Sample Combination:
-
Perform the affinity purification as described in Protocol 1. A common setup is a competition experiment where the "heavy" lysate is incubated with the probe beads, and the "light" lysate is incubated with the probe beads in the presence of an excess of a competing free inhibitor.[5]
-
After the final wash step, combine the "light" and "heavy" bead samples.
-
-
Protein Digestion: Perform an on-bead tryptic digest of the combined samples.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution nano-liquid chromatography-tandem mass spectrometer (nanoLC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
-
Data Processing:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins present in the sample.
-
The software will calculate the heavy-to-light (H/L) ratio for each identified protein. A high H/L ratio indicates that the protein was specifically enriched by the affinity probe and its binding was competed away by the free inhibitor.
-
Data Presentation and Interpretation
Quantitative data from affinity probe experiments should be summarized in a clear and structured format to facilitate interpretation and comparison. A well-organized table is essential for highlighting the most promising candidate interactors for further validation.
Table 1: Example Quantitative Data for a Kinase Probe Targeting the KAP1 Signaling Pathway
| Protein ID (UniProt) | Gene Name | H/L Ratio | p-value | Description / Putative Role |
| P27175 | ATM | 15.2 | <0.001 | Serine/threonine kinase; phosphorylates KAP1 upon DNA damage.[10] |
| Q13263 | TRIM28 | 12.8 | <0.001 | Transcriptional co-repressor (KAP1); target of ATM kinase.[8] |
| P23490 | CBX5 | 9.5 | <0.005 | Heterochromatin protein 1 alpha (HP1α); interacts with KAP1.[9] |
| P49750 | CBX1 | 8.9 | <0.005 | Heterochromatin protein 1 beta (HP1β); interacts with KAP1. |
| Q15027 | CBX3 | 8.1 | <0.01 | Heterochromatin protein 1 gamma (HP1γ); interacts with KAP1. |
| Q99496 | SETDB1 | 7.3 | <0.01 | Histone methyltransferase; part of the KAP1 repressor complex.[12] |
| Q6UXN9 | CHD3 | 6.5 | <0.01 | Component of the NuRD complex; interacts with KAP1.[7] |
| P04637 | TP53 | 1.1 | 0.45 | Tumor suppressor p53; non-specific binder in this context. |
| P60709 | ACTB | 1.0 | 0.91 | Beta-actin; common background protein. |
-
H/L Ratio: A high heavy-to-light ratio signifies a specific interaction, as the binding of the "heavy" labeled protein was not outcompeted by the free inhibitor present in the "light" sample.
-
p-value: A low p-value indicates that the observed enrichment is statistically significant.
-
Interpretation: In this hypothetical example, ATM, KAP1 (TRIM28), and known KAP1-interacting proteins (HP1 isoforms, SETDB1, CHD3) show high H/L ratios and low p-values, identifying them as specific and high-confidence interactors of the probe. In contrast, p53 and Actin have ratios close to 1, indicating they are likely non-specific background contaminants.
Signaling Pathway Analysis: The ATM-KAP1 Axis
Understanding how an affinity probe perturbs cellular signaling is a primary goal of these experiments. Visualizing the affected pathways is crucial for generating new hypotheses. The phosphorylation of KAP1 by ATM in response to DNA double-strand breaks (DSBs) is a well-characterized pathway that serves as an excellent example.[8][10] Upon DSB induction, ATM is activated and phosphorylates KAP1 at serine 824.[8][13] This phosphorylation event is critical for local chromatin relaxation, which allows DNA repair factors to access the damaged site.[10]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. wjgnet.com [wjgnet.com]
- 9. The ATM substrate KAP1 controls DNA repair in heterochromatin: Regulation by HP1 proteins and Serine 473/824 phosphorylation [infoscience.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. Roles of Kruppel-associated Box (KRAB)-associated Co-repressor KAP1 Ser-473 Phosphorylation in DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KRAB zinc-finger proteins localise to novel KAP1-containing foci that are adjacent to PML nuclear bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role for KAP1 serine 824 phosphorylation and sumoylation/desumoylation switch in regulating KAP1-mediated transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Protein Kinase Affinity Pulldown Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing protein kinase affinity pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical controls for a protein kinase affinity pulldown assay?
A1: To ensure the specificity of your results, several controls are essential:
-
Beads-only control: Incubate your cell lysate with the affinity beads alone (without the bait protein or antibody). This helps identify proteins that non-specifically bind to the beads themselves.[1][2]
-
Isotype control (for antibody-based pulldowns): Use a non-specific antibody of the same isotype as your primary antibody to identify proteins that bind non-specifically to immunoglobulins.
-
Unrelated bait control (for tagged-protein pulldowns): Use a non-related protein with the same affinity tag as your bait protein to distinguish true interactors from proteins that bind to the tag or the bait protein backbone.[3]
-
"No-bait" lysate control: This helps to identify contaminants from the lysate that may co-purify.
Q2: How can I minimize non-specific binding in my pulldown assay?
A2: Minimizing non-specific binding is crucial for obtaining clean results. Here are several strategies:
-
Pre-clearing the lysate: Before the pulldown, incubate the cell lysate with beads alone to remove proteins that tend to stick to the affinity matrix.[1][4]
-
Optimize wash buffer stringency: Adjusting the salt (e.g., 150-500 mM NaCl) and detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) concentrations in your wash buffers can help disrupt weak, non-specific interactions.[1][5][6]
-
Increase the number of washes: Perform additional wash steps to more thoroughly remove non-specifically bound proteins.[7]
-
Use blocking agents: Blocking the beads with a protein-rich solution like Bovine Serum Albumin (BSA) before adding the lysate can reduce non-specific binding sites on the beads.[1]
Q3: How much antibody or bait protein should I use?
A3: The optimal amount of antibody or bait protein should be determined empirically through titration experiments.[8]
-
For antibody-based pulldowns (Co-IP): Start with the manufacturer's recommended concentration for immunoprecipitation (typically 1-10 µg of antibody for 500 µg to 1 mg of total protein lysate). Over-saturating the beads with antibody can lead to increased non-specific binding.
-
For tagged-protein pulldowns: The amount of bait protein depends on its expression level and the binding capacity of the beads. A common starting point is 10-50 µg of bait protein per pulldown.
Q4: Which type of beads should I choose for my experiment?
A4: The choice between agarose (B213101) and magnetic beads depends on your specific needs:
-
Agarose beads: These have a high binding capacity but require centrifugation for washing, which can sometimes lead to bead loss and higher non-specific binding.[9][10]
-
Magnetic beads: These allow for easier and faster washing steps using a magnetic stand, which can reduce background and improve reproducibility.[9][10] They are also well-suited for high-throughput applications.[9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Target Kinase
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure your lysis buffer is appropriate for your kinase's subcellular localization. Consider mechanical disruption (e.g., sonication) to improve lysis efficiency.[11] |
| Protein Degradation | Always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the experiment.[12] |
| Low Protein Expression | Increase the amount of starting material (cell lysate). If using a tagged-protein, optimize expression conditions. |
| Poor Antibody-Antigen Interaction | Verify that your antibody is validated for immunoprecipitation. Use a higher-affinity antibody if available.[13] The protein concentration should be as high as possible.[14] |
| Affinity Tag is Inaccessible | If using a tagged-protein, the tag may be sterically hindered. Try moving the tag to the other terminus (N- vs. C-terminus) of the protein. |
| Inefficient Elution | Optimize your elution buffer. For competitive elution, you may need to increase the competitor concentration. For pH-based elution, ensure the pH is low enough to disrupt the interaction.[11] |
Problem 2: High Background or Many Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer used for each wash. |
| Wash Buffer is Not Stringent Enough | Increase the salt concentration (e.g., up to 500 mM NaCl) or detergent concentration (e.g., up to 1% Triton X-100 or NP-40) in the wash buffer to disrupt weaker, non-specific interactions.[6] |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding your antibody or bait protein.[1][4] Consider using a different type of bead (e.g., magnetic vs. agarose).[10] |
| Too Much Antibody or Bait Protein | Titrate the amount of antibody or bait protein to find the optimal concentration that maximizes target pulldown while minimizing background. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash and elution buffers to reduce non-specific hydrophobic interactions.[7][11] |
| Contamination with Endogenous GST (for GST pulldowns) | If your lysate contains high levels of endogenous GST, pre-clear the lysate with glutathione (B108866) beads before the pulldown.[6] |
Problem 3: Co-elution of Antibody Heavy and Light Chains
| Possible Cause | Recommended Solution |
| Antibody Eluted with Target Protein | This is common with elution buffers like SDS-PAGE sample buffer. |
| Covalently crosslink the antibody to the beads: Use a crosslinking agent (e.g., DSS) to permanently attach the antibody to the Protein A/G beads. The antibody will then not be eluted with your protein of interest. | |
| Use a gentle elution method: Employ a competitive elution strategy (e.g., with a peptide that matches the antibody's epitope) or a low pH elution buffer followed by neutralization.[15] | |
| Use a light-chain specific secondary antibody for Western blotting: This will prevent the detection of the heavy chain from the immunoprecipitating antibody. |
Experimental Protocols
Cell Lysis
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (see table below) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
Table 1: Common Lysis Buffer Formulations
| Buffer Component | RIPA Buffer (High Stringency) | NP-40 Buffer (Low Stringency) |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM |
| NP-40 | 1% | 1% |
| Sodium deoxycholate | 0.5% | - |
| SDS | 0.1% | - |
| EDTA | 1 mM | 1 mM |
| Protease Inhibitors | 1x Cocktail | 1x Cocktail |
| Phosphatase Inhibitors | 1x Cocktail | 1x Cocktail |
Affinity Pulldown (Antibody-based Co-IP)
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the appropriate amount of your primary antibody (e.g., 2-5 µg) to 500 µL of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 20-30 µL of a 50% slurry of Protein A/G beads (previously washed with lysis buffer).
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) or by using a magnetic stand.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see table below). After the final wash, remove all supernatant.
Table 2: Recommended Wash Buffer Compositions
| Buffer Component | Standard Wash Buffer | High Stringency Wash Buffer |
| Tris-HCl, pH 7.4 | 50 mM | 50 mM |
| NaCl | 150 mM | 300-500 mM |
| NP-40 or Triton X-100 | 0.1% | 0.5% |
| EDTA | 1 mM | 1 mM |
Elution
-
Add 20-50 µL of elution buffer (see table below) to the beads.
-
For SDS-PAGE sample buffer: Boil the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and load the supernatant onto your gel.
-
For low pH elution: Incubate the beads with low pH elution buffer for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 1/10th volume of neutralization buffer (e.g., 1M Tris-HCl, pH 8.5) to restore a neutral pH.[15]
Table 3: Common Elution Buffers
| Elution Method | Buffer Composition | Notes |
| Denaturing | 1x SDS-PAGE Sample Buffer | Co-elutes antibody; ideal for Western blot analysis. |
| Low pH | 0.1 M Glycine-HCl, pH 2.5-3.0 | Requires immediate neutralization to preserve protein activity.[15] |
| Competitive (GST-tag) | 10-50 mM Reduced Glutathione in 50 mM Tris-HCl, pH 8.0 | Specific for GST-tagged proteins. |
| Competitive (His-tag) | 250-500 mM Imidazole in wash buffer | Specific for His-tagged proteins.[16] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 6. Pull Down Assay Technical - Profacgen [profacgen.com]
- 7. kmdbioscience.com [kmdbioscience.com]
- 8. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. 5 Tips for better immunoprecipitation (IP) | Proteintech Group [ptglab.com]
- 14. How do you increase immunoprecipitation efficiency? | AAT Bioquest [aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
reducing non-specific binding with Protein kinase affinity probe 1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using Protein Kinase Affinity Probe 1. The content is designed to help you mitigate non-specific binding and achieve reliable results in your kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical tool used for the functional identification and enrichment of protein kinases from complex biological samples like cell lysates.[1] It is based on Purvalanol B, a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[2][3] The probe consists of three key components:
-
Targeting Ligand (Purvalanol B): This molecule binds to the ATP-binding pocket of specific kinases.
-
Reactive Group: This allows for the covalent attachment of the probe to a solid support, such as sepharose beads.
-
Linker: Connects the ligand to the solid support.
The probe-functionalized beads act as "bait" to capture interacting kinases from a lysate, allowing for their isolation and subsequent identification through methods like mass spectrometry.
Q2: What are the primary, intended targets of this probe?
The probe is designed based on Purvalanol B, which is a highly potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its primary targets include:
| Kinase Target | IC₅₀ Value |
| cdc2-cyclin B | 6 nM |
| CDK2-cyclin A | 6 nM |
| CDK2-cyclin E | 9 nM |
| CDK5-p35 | 6 nM |
| Data sourced from MedChemExpress and Selleck Chemicals.[2][3] |
Q3: Are there known off-targets for the Purvalanol B ligand?
Yes. While highly selective for CDKs, Purvalanol B has been shown to interact with other kinases. A significant off-target class identified through affinity chromatography is the p42/p44 Mitogen-Activated Protein Kinases (MAPKs), also known as ERK1/ERK2.[4] Researchers should be aware that these kinases might be co-purified during experiments.
Q4: Why is a "beads-only" control essential for my experiment?
A "beads-only" control (e.g., ethanolamine-blocked beads without the probe) is critical for distinguishing specific interactions from non-specific binding to the sepharose matrix itself. Studies have shown that control beads can pull down a significant number of kinases, a phenomenon termed the "kinase beadome".[2][5] Without this control, it is impossible to determine if a kinase identified in your pulldown is interacting with the probe or simply sticking to the bead support.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in affinity pulldown experiments. This guide provides a systematic approach to identifying and solving these issues.
Problem: I have too many proteins in my final eluate, resulting in high background.
This is the most common issue and can stem from several sources. Follow this troubleshooting workflow:
Q5: My pulldown captured very few or no kinases. What should I do?
-
Check Probe Loading: The concentration of the probe on the beads is critical. For similar kinase affinity probes, a 50% bead loading has been shown to yield the highest number of identified kinases.[2][5] Lower loading may result in insufficient bait to capture targets effectively.
-
Verify Protein Lysate Quality: Ensure your lysate is properly prepared. Confirm the total protein concentration is adequate (typically 1-5 mg/mL) and that kinases are not degraded by adding protease and phosphatase inhibitors to your lysis buffer.
-
Confirm Kinase Activity: The probe preferentially binds to active kinases capable of binding ATP. Ensure your experimental conditions (e.g., cell stimulation) are appropriate for activating the kinases of interest.
Q6: How can I optimize my wash buffer to reduce non-specific binding?
Optimizing your wash buffer is one of the most effective ways to remove non-specifically bound proteins. Start with a base buffer (like PBS or TBS) and add components to disrupt different types of non-specific interactions.
| Component | Typical Concentration | Type of Interaction Disrupted | Notes |
| Salt (NaCl) | 150 mM - 1 M | Ionic Interactions | Increasing salt concentration helps disrupt electrostatic binding. Test a gradient (e.g., 150 mM, 300 mM, 500 mM) to find the optimal level that removes background without eluting your target. |
| Non-ionic Detergent | 0.1% - 0.5% | Hydrophobic Interactions | Triton X-100 or NP-40 can reduce "sticky" protein binding. Be aware that high concentrations may disrupt specific protein-protein interactions if you are looking for complexes. |
| Glycerol | 5% - 10% | Non-specific Interactions | Helps stabilize proteins and can reduce background binding. |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | General Adsorption | BSA can be included in the wash buffer to act as a blocking agent, competing for non-specific binding sites. |
Experimental Protocols
This section provides a detailed methodology for a typical affinity pulldown experiment using this compound.
Protocol 1: Affinity Pulldown of Kinases from Cell Lysate
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
This compound conjugated to Sepharose beads
-
Control Beads (e.g., Ethanolamine-blocked Sepharose)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.4)
-
High-Salt Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% NP-40, pH 7.4)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-Clearing Lysate (Recommended):
-
Add 20-30 µL of control bead slurry to your clarified cell lysate.
-
Incubate with rotation for 1 hour at 4°C to remove proteins that bind non-specifically to the bead matrix.
-
Pellet the beads by centrifugation and carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Bead Equilibration and Binding:
-
Wash an appropriate amount of this compound beads (and a parallel "beads-only" control) three times with Binding/Wash Buffer.
-
Add the pre-cleared lysate to the equilibrated beads.
-
Incubate with rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash 1: Add 1 mL of Binding/Wash Buffer, rotate for 5 minutes at 4°C, then pellet and discard the supernatant.
-
Wash 2 (High Salt): Add 1 mL of High-Salt Wash Buffer, rotate for 5 minutes at 4°C, then pellet and discard the supernatant. This step is effective at removing ionically bound proteins.
-
Wash 3: Repeat the wash with 1 mL of Binding/Wash Buffer to remove residual high-salt buffer.
-
Wash 4 (Optional): Perform a final wash with a buffer lacking detergent if it interferes with downstream analysis (e.g., mass spectrometry).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the bead pellet.
-
Boil the sample at 95-100°C for 5-10 minutes to elute and denature the bound proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Signaling Pathway Context
To understand the potential results from your experiment, it is helpful to visualize the primary and major off-target pathways.
References
- 1. scripps.edu [scripps.edu]
- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 3. researchgate.net [researchgate.net]
- 4. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification | Semantic Scholar [semanticscholar.org]
- 5. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bead Loading for Kinase Affinity Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize bead loading for kinase affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before starting a kinase affinity purification experiment?
A1: Before beginning, it is crucial to ensure you have a stable, active kinase preparation. The storage buffer for your kinase is important; a common recommendation is 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, and 20-50% glycerol (B35011).[1] It is also advisable to snap freeze the protein solution, store it at -80°C, and avoid repeated freeze-thaw cycles.[1] Additionally, ensure all buffers are freshly prepared and filtered to prevent clogging of the chromatography column.[2]
Q2: How do I determine the optimal amount of beads to use for my purification?
A2: The optimal bead volume depends on the binding capacity of the beads and the concentration of your target protein.[3] It is recommended to start with the manufacturer's stated binding capacity and then optimize by titrating the bead volume.[3] For instance, if your protein concentration is low, you may need to concentrate the sample before applying it to the beads to improve yield.[3] A general guideline is to use an excess of ligand over the target protein in a minimal resin volume to maximize yield and reduce non-specific binding.[4]
Q3: What is the recommended incubation time for binding the kinase to the beads?
A3: Incubation times can vary significantly, from 10 minutes to over 15 hours, depending on the binding kinetics of your specific kinase and ligand.[5] A typical starting point for batch purification is between 15 and 90 minutes at room temperature or overnight at 4°C with gentle agitation.[6][7] To find the optimal time for your experiment, a time-course experiment is recommended, where you analyze binding at various time points (e.g., 30, 60, 90, 120 minutes).
Q4: How can I minimize non-specific binding of contaminating proteins to my beads?
A4: Non-specific binding can be reduced through several strategies:
-
Buffer Optimization: Adjusting the pH and salt concentration of your binding and wash buffers is critical. Increasing the salt concentration (up to 500 mM NaCl) can disrupt ionic interactions that cause non-specific binding.[8]
-
Blocking Agents: Adding blocking agents like Bovine Serum Albumin (BSA) at around 1% can shield charged surfaces and reduce non-specific protein interactions.[8]
-
Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.2% Tween-20) can help disrupt hydrophobic interactions.[8]
-
Pre-clearing Lysate: Incubating your cell lysate with beads that do not have the affinity ligand (pre-clearing) before the actual affinity purification can help remove proteins that non-specifically bind to the bead matrix itself.
-
Washing Steps: Increasing the number and stringency of wash steps after binding can effectively remove weakly bound contaminants.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Yield of Purified Kinase | Inefficient Binding | - Verify Tag Accessibility: The affinity tag on your kinase may be sterically hindered. Consider purifying under denaturing conditions to expose the tag.[9][10] - Optimize Incubation Time: The incubation period may be too short. Perform a time-course experiment to determine the optimal binding time.[5][11] - Check Buffer Composition: Ensure the pH and salt concentrations of your binding buffer are optimal for the interaction. Avoid chelating agents like EDTA if using IMAC resins. |
| Protein Lost During Washes | - Reduce Wash Stringency: Your wash buffer may be too harsh, causing your target protein to elute prematurely. Decrease the concentration of detergents or salts in the wash buffer.[9] | |
| Protein Precipitation on Beads | - Decrease Protein Concentration: A high protein concentration can lead to aggregation on the beads. Try loading a more dilute sample. - Add Stabilizing Agents: Include additives like glycerol (up to 20%) in your buffers to improve protein stability.[1] | |
| High Levels of Contaminating Proteins | Non-Specific Binding | - Increase Wash Stringency: Use a higher salt concentration or add a non-ionic detergent to the wash buffer to disrupt non-specific interactions.[8] - Add Imidazole (B134444) (for His-tags): For His-tagged proteins, including a low concentration of imidazole (e.g., 20 mM) in the binding and wash buffers can reduce binding of contaminating proteins.[10] - Use Blocking Agents: Add BSA or other blocking proteins to your lysate before incubation with the beads.[8] |
| Insufficient Washing | - Increase Number of Washes: Perform additional wash steps to more thoroughly remove unbound proteins.[9] | |
| Beads are Clogged | Viscous Lysate | - Reduce Viscosity: Dilute the lysate or treat it with DNase I to break down DNA, which can increase viscosity. - Clarify Lysate: Centrifuge the lysate at a higher speed or for a longer duration, and filter it through a 0.45 µm filter before applying it to the beads. |
Experimental Protocols
Protocol 1: Determining Optimal Bead-to-Protein Ratio
-
Prepare Kinase Dilutions: Prepare a series of dilutions of your kinase-containing lysate.
-
Aliquot Beads: Dispense a fixed amount of affinity beads into several microcentrifuge tubes.
-
Incubate with Lysate: Add the different kinase dilutions to the aliquoted beads.
-
Bind: Incubate for a fixed time (e.g., 1 hour) at 4°C with gentle end-over-end rotation.
-
Wash: Wash the beads three times with an appropriate wash buffer to remove unbound proteins.
-
Elute: Elute the bound kinase from the beads using an elution buffer.
-
Analyze: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blot to determine which bead-to-protein ratio yielded the highest amount of pure kinase.
Protocol 2: Optimizing Incubation Time
-
Prepare Lysate and Beads: Prepare a sufficient amount of your kinase lysate and affinity beads.
-
Set Up Time Points: Aliquot the same amount of beads and lysate into separate tubes for each time point you want to test (e.g., 15, 30, 60, 90, 120 minutes).
-
Incubate: Start the incubation for all tubes simultaneously at the desired temperature (e.g., 4°C) with gentle rotation.
-
Stop Reaction: At each time point, remove the corresponding tube and immediately wash the beads to stop the binding reaction.
-
Wash and Elute: Wash all bead samples thoroughly and then elute the bound kinase.
-
Analyze: Analyze the eluted fractions by SDS-PAGE or Western blot to identify the incubation time that results in the highest yield of your target kinase.
Visualizations
Caption: General workflow for kinase affinity purification.
Caption: Troubleshooting logic for low yield and contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Protein purification with magnetic beads [iba-lifesciences.com]
- 4. conductscience.com [conductscience.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. goldbio.com [goldbio.com]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. benchchem.com [benchchem.com]
Protein kinase affinity probe 1 inconsistent results solutions
This guide provides troubleshooting solutions and best practices for researchers using ATP-competitive protein kinase affinity probes. Inconsistent results are a common challenge in chemoproteomics, and this resource is designed to help you identify, diagnose, and solve issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems that lead to inconsistent or suboptimal results.
Q1: Why am I getting low or no enrichment of my target kinases?
Answer:
Low or no target enrichment is a frequent issue that can stem from several factors, ranging from sample preparation to probe activity.
Potential Causes & Solutions:
-
Inactive Probe: The affinity probe may have degraded due to improper storage or handling.
-
Solution: Aliquot your probe upon receipt and store it under the manufacturer's recommended conditions (typically -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Test a fresh aliquot to see if performance improves.
-
-
Insufficient Probe Concentration: The probe concentration may be too low to effectively bind the target kinases, especially for low-abundance proteins.
-
Solution: Perform a dose-response experiment, titrating the probe concentration to find the optimal balance between target enrichment and non-specific binding.
-
-
High Endogenous ATP Competition: Cellular lysates contain high concentrations of endogenous ATP, which directly competes with your probe for the kinase binding site.[1][2]
-
Solution: Ensure your lysis and binding buffers are ATP-free. Some protocols include apyrase in the lysis buffer to deplete endogenous ATP, but this should be done carefully as it can affect kinase activity states.
-
-
Target Kinase is Inactive or in an Inaccessible Conformation: Many ATP-competitive probes preferentially bind to active kinase conformations.[3] If your target kinase is not active under the lysis conditions, binding may be poor.
-
Solution: Optimize your lysis buffer to preserve kinase activity. This includes using appropriate phosphatase inhibitors and maintaining samples on ice. For some targets, stimulating the cells before lysis to activate a specific signaling pathway may be necessary.
-
-
Protein Degradation: Kinases may be degraded by proteases during sample preparation.
-
Solution: Always supplement your lysis buffer with a fresh, broad-spectrum protease inhibitor cocktail. Work quickly and keep samples cold at all times.
-
Q2: My final sample has very high background with many non-specific proteins. How can I reduce this?
Answer:
High background is typically caused by non-specific binding of proteins to the affinity beads, the probe's linker, or the probe itself. Reducing this is critical for clean data.
Potential Causes & Solutions:
-
Insufficient Washing: The wash steps may not be stringent enough to remove proteins that are weakly or non-specifically bound to the beads.
-
Non-Specific Binding to Beads: Proteins are known to stick to affinity chromatography resins (e.g., agarose (B213101) or magnetic beads).[6]
-
Solution: Pre-clear the lysate by incubating it with beads before adding your probe-captured proteins. This will remove proteins that have an affinity for the beads alone. Always block the beads (e.g., with BSA) before adding your sample.
-
-
Hydrophobic Interactions: The probe or its linker may have hydrophobic regions that promote non-specific protein interactions.
-
Solution: Including a small amount of a non-ionic surfactant in both the binding and wash buffers can help disrupt these interactions.[4]
-
-
Probe Concentration is Too High: An excessively high probe concentration can lead to increased off-target binding and non-specific interactions.
-
Solution: Titrate the probe to the lowest effective concentration that still provides good on-target enrichment.
-
Q3: My results are highly variable between replicates. What is causing this inconsistency?
Answer:
Reproducibility is key in proteomics. Inconsistent results often point to subtle variations in sample handling and experimental execution.
Potential Causes & Solutions:
-
Inconsistent Sample Preparation: Minor differences in cell lysis, protein quantification, or incubation times can lead to significant variability.
-
Solution: Standardize your protocol meticulously. Ensure protein concentrations are identical across all replicates. Use master mixes for buffers and reagents to minimize pipetting errors.
-
-
Variable Endogenous ATP Levels: If endogenous ATP is not fully depleted, its variable concentration across samples will lead to inconsistent probe competition and binding.
-
Solution: Standardize the time from cell harvesting to lysis to minimize changes in cellular metabolism. Consider ATP depletion strategies if variability persists.
-
-
Bead Handling: Inconsistent bead washing or incomplete removal of supernatants can introduce variability.
-
Solution: Ensure beads are fully resuspended during each wash step. When using magnetic beads, make sure the magnet is strong enough to pellet all beads before removing the supernatant.
-
-
Downstream Processing/Mass Spectrometry Issues: Variability can be introduced during sample digestion, cleanup, or the LC-MS/MS analysis itself.[7]
-
Solution: Ensure complete and consistent enzymatic digestion. Use a robust and standardized cleanup protocol (e.g., C18 desalting). Check the performance of the mass spectrometer with standard samples to rule out instrument-related fluctuations.[8]
-
Section 2: Generalized Experimental Protocol
This protocol provides a standard workflow for an affinity pulldown experiment using a biotinylated ATP-competitive kinase probe.
1. Lysate Preparation a. Harvest cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails. c. Incubate on ice for 20 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant. Determine protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same concentration (typically 1-5 mg/mL).
2. Probe Incubation a. To 1 mg of protein lysate, add the kinase affinity probe to the desired final concentration (e.g., 1-5 µM). b. As a negative control, incubate a parallel sample with a competing free inhibitor or DMSO. c. Incubate for 30-60 minutes at 4°C with gentle rotation.
3. Affinity Capture a. While the probe is incubating, prepare streptavidin-conjugated beads. Wash the beads three times with Lysis Buffer. b. Add the washed beads to the probe-incubated lysate. c. Incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-kinase complexes.
4. Washing a. Pellet the beads (centrifugation or magnet). Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of Wash Buffer (e.g., Lysis Buffer with 0.1% NP-40 and 500 mM NaCl). Resuspend the beads completely during each wash. c. Perform a final wash with a low-detergent buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to remove residual detergents.
5. Elution and Sample Preparation for Mass Spectrometry a. Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer (for gel-based analysis) or by on-bead digestion. b. For On-Bead Digestion: i. Resuspend beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate). ii. Reduce with DTT and alkylate with iodoacetamide. iii. Add trypsin and incubate overnight at 37°C. iv. Collect the supernatant containing the digested peptides. c. Desalt the resulting peptides using a C18 StageTip or equivalent. d. Dry the peptides and resuspend in the appropriate buffer for LC-MS/MS analysis.
Section 3: Data Tables for Optimization
Table 1: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Solution |
| Low/No Signal | Inactive probe, High ATP, Inactive kinase | Use fresh probe, Ensure ATP-free buffer, Optimize lysis conditions |
| High Background | Insufficient washing, Non-specific bead binding | Increase wash stringency, Pre-clear lysate, Block beads |
| Inconsistency | Variable sample prep, Inconsistent bead handling | Standardize protocol, Use master mixes, Ensure complete resuspension |
| Poor Selectivity | Probe concentration too high | Perform probe titration to find optimal concentration |
Table 2: Recommended Wash Buffer Compositions for Adjusting Stringency
| Stringency Level | Buffer Composition | Purpose |
| Low | 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.5 | Removes very weak, non-specific binders. |
| Medium | 50 mM HEPES, 500 mM NaCl, 0.1% NP-40, pH 7.5 | Disrupts ionic interactions to remove more background proteins. |
| High | 50 mM HEPES, 150 mM NaCl, 0.5% Sodium Deoxycholate, pH 7.5 | Uses a stronger ionic detergent to remove tightly bound non-specific proteins. |
Table 3: Typical Probe Concentrations and Incubation Times
| Sample Type | Protein Input | Probe Concentration (Start) | Incubation Time |
| Cell Lysate | 1-2 mg | 1 µM | 30-60 min |
| Tissue Homogenate | 2-5 mg | 5 µM | 60 min |
| Recombinant Protein | 10-50 µg | 0.5 µM | 30 min |
Section 4: Visual Guides
Experimental Workflow
Caption: A typical workflow for kinase enrichment using an affinity probe.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common experimental issues.
Mechanism of Action: ATP-Competitive Probe
Caption: How an affinity probe competes with ATP for the kinase active site.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. biorxiv.org [biorxiv.org]
- 3. Affinity purification of protein kinases that adopt a specific inactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. ohri.ca [ohri.ca]
- 6. Method for suppressing non-specific protein interactions observed with affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Kinase Enrichment with Affinity Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during kinase enrichment experiments using affinity probes.
Frequently Asked questions (FAQs)
Q1: What is the primary goal of kinase enrichment?
A1: The primary goal of kinase enrichment is to isolate and concentrate kinases from complex biological samples, such as cell lysates or tissues.[1][2] This is crucial because kinases are often low-abundance proteins, and their enrichment improves the sensitivity and effectiveness of downstream analyses like mass spectrometry-based proteomics.[1][2][3] By enriching for kinases, researchers can more accurately quantify their expression and activity, which is vital for understanding cellular signaling pathways and for identifying therapeutic targets in diseases like cancer.[1][2][4]
Q2: What are affinity probes in the context of kinase enrichment?
A2: Affinity probes for kinase enrichment are molecules designed to specifically bind to kinases. These probes are typically based on kinase inhibitors that target the ATP-binding site, a conserved region within the kinase domain.[5][6][7] The probes are often immobilized on a solid support, such as beads, creating an "affinity matrix" or "kinobeads" that can be used to capture kinases from a lysate.[2][4][5] Some probes also incorporate photo-reactive groups and tags for covalent labeling and subsequent purification of kinases.[5][8]
Q3: What is a common application of kinase enrichment?
A3: A common application is in clinical proteomics, particularly for biomarker discovery and patient stratification in cancer research.[1][2][4][9] For example, the Kinase Inhibitor Pulldown (KiP) assay is used to profile the kinome of patient-derived samples to identify dysregulated kinases that could serve as therapeutic targets or biomarkers of drug response.[1][2][4]
Troubleshooting Guide
Problem 1: Low Yield of Enriched Kinases
Low recovery of target kinases is a frequent issue that can compromise downstream analysis. The table below outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Inefficient Protein Lysis | Ensure complete cell lysis to release kinases. Optimize lysis buffer with appropriate detergents and mechanical disruption (e.g., sonication).[4] |
| Suboptimal Binding Conditions | Verify that the pH and ionic strength of the binding buffer are optimal for the affinity interaction.[10] Physiological pH and ionic strength are generally a good starting point.[11] |
| Insufficient Incubation Time | Increase the incubation time of the lysate with the affinity matrix to allow for sufficient binding.[3][9] |
| Low Abundance of Target Kinase | Increase the amount of starting material (protein lysate) if possible.[3][9] |
| Loss of Probe Activity | Ensure proper storage and handling of the affinity probes to maintain their binding capacity. |
| Harsh Elution Conditions | The elution buffer may be too harsh, causing denaturation and loss of the kinase. Test a range of elution conditions, starting with milder options.[11] |
Problem 2: High Non-Specific Binding
Contamination from non-target proteins can interfere with the identification and quantification of kinases.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number and stringency of wash steps after the binding incubation.[2][3][12] Using buffers with higher salt concentrations or mild detergents can help disrupt weak, non-specific interactions.[2][3] |
| Hydrophobic or Ionic Interactions | Add non-ionic detergents (e.g., Tween-20) or adjust the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to minimize non-specific binding.[12][13] |
| Protein Aggregation | Centrifuge and filter the lysate before incubation with the affinity matrix to remove aggregates.[13] Consider adding agents that reduce aggregation to your buffers. |
| Affinity Matrix Properties | Some matrix materials may have inherent non-specific binding properties. Consider using a different type of bead or blocking the matrix with a protein like BSA before use. |
Problem 3: Poor Purity of Eluted Kinases
Even with good yield, the eluted sample may contain a high proportion of non-kinase proteins.
| Possible Cause | Recommended Solution |
| Co-purification of Interacting Proteins | Kinases often exist in complexes. While sometimes desirable, if only the kinase is of interest, use more stringent wash conditions to disrupt protein-protein interactions. |
| Ineffective Elution Strategy | Optimize the elution conditions to be more specific for the target kinase.[10] This could involve using a competitive eluting agent that displaces the kinase from the probe.[14] |
| Contaminants from Sample Preparation | Ensure all buffers and tubes are clean. Filter all solutions to remove particulate matter.[13] |
Experimental Protocols & Workflows
General Kinase Inhibitor Pulldown (KiP) Assay Workflow
This workflow outlines the key steps for enriching kinases from a protein lysate using an affinity matrix.
Caption: A generalized workflow for kinase enrichment using affinity probes.
Detailed Protocol for Kinase Enrichment by Kinobeads Precipitation
This protocol is adapted from studies utilizing kinobeads for kinase pulldowns.[2][3][9]
-
Bead Equilibration:
-
Start with 10 µL of kinobeads per pulldown.
-
Equilibrate the beads in lysis buffer for 1 hour at 4°C with rotation.
-
-
Lysate Incubation:
-
Mix 20-200 µg of protein lysate with the equilibrated kinobeads.
-
Incubate for 1 hour at 4°C with rotation to allow kinases to bind to the beads.
-
-
Washing:
-
Centrifuge the bead-lysate mixture at 600 x g for 30 seconds to pellet the beads.
-
Aspirate and discard the supernatant containing unbound proteins.
-
Wash the beads twice with 400 µL of a high-salt wash buffer (e.g., 50 mM HEPES pH 7.5, 600 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).
-
Wash the beads twice with 400 µL of the same buffer without Triton X-100.
-
Wash the beads twice with MS-grade water to remove any remaining salts.
-
-
Elution and Digestion (for Mass Spectrometry):
-
After the final wash, the bound proteins can be eluted using an appropriate elution buffer (e.g., low pH glycine (B1666218) or a buffer containing a competitive inhibitor).
-
Alternatively, for on-bead digestion, resuspend the beads in a digestion buffer and add a protease like trypsin to digest the bound kinases directly on the beads.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common issues during kinase enrichment experiments.
Caption: A decision tree for troubleshooting common kinase enrichment problems.
References
- 1. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Kinase Inhibitor Pulldown Assay Identifies a Chemotherapy Response Signature in Triple-negative Breast Cancer Based on Purine-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity purification of proteins binding to kinase inhibitors immobilized on self-assembling monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. microbiozindia.com [microbiozindia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Protein Kinase Affinity Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during protein kinase affinity chromatography experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of Target Kinase
Q1: I am not getting any of my target kinase in the eluate. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors throughout the purification process. Here's a systematic approach to troubleshooting:
-
Verify Protein Expression and Tag Accessibility:
-
Cause: The kinase may not be expressing correctly, or the affinity tag might be inaccessible.[1]
-
Solution:
-
Confirm the expression of your kinase by running a crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag.[1]
-
Sequence your DNA construct to ensure there are no mutations, the tag is in the correct reading frame, and there are no premature stop codons.[1]
-
If the tag is suspected to be buried within the folded protein, consider performing the purification under denaturing conditions to expose the tag.[1][2] Note that this will require a subsequent refolding step, which can be challenging.
-
-
-
Optimize Binding Conditions:
-
Cause: The binding buffer conditions may not be optimal for the interaction between your kinase and the affinity resin.[3]
-
Solution:
-
pH and Buffer Composition: Ensure the pH and salt concentration of your binding buffer are optimal for the affinity interaction.[3] This may require testing a range of pH values and salt concentrations.
-
Flow Rate: For interactions with weak affinity or slow equilibrium, a lower flow rate during sample application can improve binding.[4][5] You can even stop the flow for a period after sample application to allow more time for the interaction to occur.[6][7]
-
Sample Preparation: Ensure your sample is properly prepared. This includes clarifying the lysate by centrifugation and filtration to remove cell debris that can clog the column.[8] Also, ensure the sample buffer is compatible with the binding buffer.[8]
-
-
-
Check Elution Conditions:
-
Cause: The elution conditions may be too mild to disrupt the interaction between the kinase and the resin.[1][9]
-
Solution:
-
Increase the concentration of the competing agent in the elution buffer (e.g., imidazole (B134444) for His-tagged proteins).[6][7][9]
-
If using a pH shift for elution, ensure the pH is low enough to disrupt the interaction.[10][11]
-
Consider a gradient elution to find the optimal elution concentration.[3][9]
-
-
Q2: My kinase is being eluted during the wash steps. How can I prevent this?
A: This indicates that the binding to the resin is weak or the wash conditions are too stringent.
-
Cause: The affinity tag may not be fully accessible, or the wash buffer is too harsh.[1]
-
Solution:
-
Tag Accessibility: As mentioned before, consider if the affinity tag is accessible. Denaturing conditions might be necessary if the tag is buried.[1]
-
Wash Buffer Composition:
-
Lower the concentration of any competing agents (like imidazole) in the wash buffer.
-
Adjust the pH and salt concentration of the wash buffer to be less stringent.[1]
-
-
Problem 2: Poor Purity of the Eluted Kinase
Q3: My eluted kinase sample contains many contaminating proteins. How can I improve the purity?
A: Non-specific binding of other proteins to the affinity resin is a frequent cause of low purity.
-
Optimize Wash Steps:
-
Cause: Insufficient or improperly formulated wash steps fail to remove non-specifically bound proteins.
-
Solution:
-
Increase the number of column volumes used for washing.
-
Include a low concentration of a competing agent (e.g., imidazole for His-tagged proteins) in the wash buffer to help remove weakly bound contaminants.
-
Add non-ionic detergents (e.g., Tween-20) or adjust the salt concentration in the wash buffer to disrupt non-specific hydrophobic interactions.
-
-
-
Address Non-Specific Interactions:
-
Cause: Hydrophobic or ionic interactions between contaminating proteins and the resin matrix can lead to co-purification.[12][13]
-
Solution:
-
Blocking Agents: Consider adding blocking agents to your lysis buffer to minimize non-specific binding.[3]
-
Resin Chemistry: The hydrophobicity of the affinity resin itself can contribute to non-specific binding.[13] If this is a persistent problem, you might consider using a resin with a more hydrophilic spacer arm.[13]
-
-
-
Protease Activity:
-
Cause: Proteases in the cell lysate can degrade your target kinase, leading to multiple bands on a gel.
-
Solution: Add protease inhibitors to your lysis and binding buffers.
-
Problem 3: Protein Denaturation and Inactivity
Q4: My purified kinase is inactive. What could have gone wrong?
A: Maintaining the native conformation and activity of the kinase throughout the purification process is crucial.
-
Harsh Elution Conditions:
-
Instability in Buffers:
-
Cause: The kinase may be unstable in the purification buffers.
-
Solution:
-
Ensure all buffers are freshly prepared and at the correct pH.
-
For long-term storage, consider a buffer exchange into a storage buffer containing stabilizing agents like glycerol (B35011) (20-50%), a reducing agent like DTT or TCEP, and an appropriate salt concentration.[17]
-
Always store the purified protein at an appropriate temperature (e.g., -80°C) and avoid repeated freeze-thaw cycles.[17]
-
-
Experimental Protocols
General Affinity Chromatography Workflow
A typical affinity chromatography experiment for a tagged protein kinase involves the following steps:
-
Column Equilibration: The affinity column is equilibrated with a binding buffer to prepare it for sample application.[3][4]
-
Sample Application: The clarified cell lysate containing the target kinase is loaded onto the column.[18]
-
Washing: The column is washed with a wash buffer to remove unbound and non-specifically bound proteins.[19][20]
-
Elution: The bound kinase is eluted from the column by changing the buffer conditions.[19][20] This can be achieved by:
-
Regeneration: The column is stripped of any remaining bound molecules and re-equilibrated for future use.
Data Presentation
Table 1: Common Elution Strategies for Affinity Chromatography
| Elution Method | Principle | Common Reagents | Advantages | Disadvantages |
| Competitive Elution | A competing molecule displaces the target protein from the ligand.[15][16] | Imidazole (for His-tags), Glutathione (for GST-tags), specific peptides.[2][20] | Gentle, preserves protein activity.[15] | Can be expensive, competing molecule may need to be removed downstream.[15] |
| pH Shift (Low pH) | Disruption of ionic and hydrogen bonds between the protein and ligand.[10][11] | 0.1 M Glycine-HCl (pH 2.5-3.0).[10][11] | Effective for strong interactions. | Can cause protein denaturation and aggregation.[6][7][10][11] |
| Chaotropic Agents | Disrupt hydrophobic interactions and the structure of water.[10] | Urea, Guanidine-HCl.[10] | Strong denaturants, effective for very tight binding. | Will denature the protein.[10] |
Visualizations
Caption: General workflow for protein kinase affinity chromatography.
References
- 1. goldbio.com [goldbio.com]
- 2. bio-rad.com [bio-rad.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. affinity-chromatography.tripod.com [affinity-chromatography.tripod.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. Sample Preparation for Affinity Chromatography [sigmaaldrich.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient elution of functional proteins in affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. conductscience.com [conductscience.com]
- 19. cube-biotech.com [cube-biotech.com]
- 20. Affinity Purification | Proteintech [ptglab.com]
Technical Support Center: Minimizing Background in Kinase Affinity Pulldowns
Welcome to the technical support center for kinase affinity pulldowns. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the challenge of high background, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a kinase affinity pulldown experiment?
High background can originate from several sources, leading to the co-purification of non-specific proteins with your target kinase. The most common culprits include:
-
Non-specific binding to the affinity resin (beads) : Proteins can adhere directly to the surface of agarose (B213101) or magnetic beads.[1]
-
Non-specific binding to the antibody or affinity ligand : The antibody or kinase inhibitor used as bait may bind to off-target proteins.[2]
-
Hydrophobic and ionic interactions : The inherent "stickiness" of some proteins can cause them to associate weakly with the beads, the bait, or other proteins in the complex.[1][3]
-
Insufficient washing : Failure to adequately wash the beads after incubation with the lysate is a frequent cause of high background.[2][4]
-
Inappropriate lysis conditions : Overly harsh lysis buffers can denature proteins, exposing hydrophobic regions that lead to non-specific binding.[4] Conversely, lysis conditions that are too gentle may not effectively solubilize the target protein and its interactors.[5]
-
High antibody concentration : Using too much antibody can increase the likelihood of it binding non-specifically to other proteins or the beads.[2][4]
Q2: Why are negative controls essential for troubleshooting background?
Proper controls are critical for diagnosing the source of high background.[4] Key controls include:
-
Beads-only Control : The cell lysate is incubated with the affinity beads without any antibody or bait molecule.[4] This control is crucial for identifying proteins that bind non-specifically to the beads themselves.[4]
-
Isotype Control : An antibody of the same isotype and from the same host species as the primary antibody, but not specific to the target protein, is used.[4] This helps determine if the background is caused by non-specific binding to the immunoglobulin itself.[4][5]
Q3: What is the difference between specific and non-specific binding?
-
Specific Binding occurs when a molecule, like a kinase inhibitor or an antibody, binds to its intended target based on a defined structural or sequence-based interaction.
-
Non-specific Binding refers to interactions that are not based on this specific recognition.[3] This can be driven by weaker forces like electrostatic charges or hydrophobic interactions with the beads, the antibody, or other components in the assay.[3]
Troubleshooting Guide: High Background Issues
This guide addresses specific problems you may encounter during your kinase affinity pulldown experiments.
Problem: My final eluate contains many non-specific protein bands.
This is the most common issue and can be addressed by systematically optimizing several steps of the protocol.
-
Cause: Insufficient Washing
-
Cause: Non-specific Binding to Beads
-
Solution 1: Pre-clear the Lysate : Before adding your specific antibody or bait, incubate the cell lysate with beads alone for 30-60 minutes.[1][6] This will capture proteins that non-specifically bind to the bead matrix. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual pulldown.[1]
-
Solution 2: Block the Beads : Before incubation with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk.[2][7] This coats the bead surface, reducing available sites for non-specific protein adherence.[7] Concentrations of 1-5% BSA are commonly used.[2]
-
-
Cause: Inappropriate Lysis or Wash Buffer Composition
-
Solution : Optimize the components of your lysis and wash buffers. The goal is to disrupt weak, non-specific interactions without disturbing the specific, high-affinity binding of your target.[8] This often involves titrating salt and detergent concentrations.
-
-
Cause: Antibody Concentration is Too High
Problem: My beads-only control shows significant background.
This indicates that proteins from your lysate are binding directly to the affinity matrix.
-
Solution 1 : Implement a pre-clearing step as described above. This is the most direct way to remove proteins that have an affinity for the beads.[1][6]
-
Solution 2 : Block the beads with BSA prior to the pulldown.[2]
-
Solution 3 : Try a different type of bead (e.g., magnetic instead of agarose), as different materials can have different non-specific binding properties.[9][10]
Problem: My isotype control pulldown looks the same as my specific antibody pulldown.
This suggests that the background is primarily mediated by the antibody itself.
-
Solution 1 : Decrease the concentration of the antibody used in the experiment.[4][6]
-
Solution 2 : Ensure the antibody has high specificity for the target protein. You may need to test a different antibody.[2]
-
Solution 3 : Increase the stringency of your wash buffer to disrupt the weaker, non-specific antibody interactions.[2][6]
Data Presentation: Optimizing Buffer Conditions
The composition of your lysis and wash buffers is critical for minimizing background.[1] Use the following tables as a guide for optimization.
Table 1: Common Wash Buffer Additives to Reduce Non-Specific Binding
| Component | Typical Concentration | Purpose & Considerations |
| Salt (e.g., NaCl) | 150 mM - 1 M | Increasing salt concentration helps disrupt ionic and electrostatic interactions, which are a common source of non-specific binding.[4][11] However, very high concentrations (>500 mM) can disrupt weaker, specific protein-protein interactions.[4] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1% - 1.0% | These detergents help to solubilize proteins and reduce non-specific hydrophobic interactions.[1][4] They are generally considered "mild" and are less likely to denature proteins or disrupt specific interactions compared to ionic detergents like SDS.[5][12] |
| Blocking Protein (e.g., BSA) | 0.1% - 1% | Adding a blocking protein to the buffer can help shield the analyte from non-specific interactions with charged surfaces and other proteins.[13][14] |
| Glycerol | 5% - 10% | Glycerol can act as a stabilizing agent for proteins and may help to reduce non-specific binding.[1] |
Table 2: Comparison of Affinity Bead Characteristics
| Feature | Agarose / Sepharose Beads | Magnetic Beads |
| Size | 50-150 µm | 1-4 µm |
| Binding Capacity | Very high due to porous structure.[5] | Lower, but sufficient for most applications. |
| Handling | Requires centrifugation to pellet beads, increasing risk of bead loss and carryover contamination. | Handled with a magnet, which simplifies wash steps and reduces the risk of bead loss.[10] |
| Background | Can have higher non-specific binding due to the large, porous surface area.[5] | Generally results in lower non-specific binding and cleaner preparations.[10] |
Key Experimental Protocols
Protocol 1: Bead Blocking and Lysate Pre-Clearing
This protocol should be performed before the main pulldown incubation.
-
Prepare Beads : Resuspend the required amount of affinity beads (e.g., Protein A/G magnetic beads) in a lysis buffer.
-
Wash Beads : Wash the beads three times by pelleting them (using a magnet or centrifuge) and resuspending in fresh lysis buffer. This removes any storage preservatives.[15]
-
Block Beads : After the final wash, resuspend the beads in a blocking buffer (e.g., lysis buffer containing 1-5% BSA). Incubate for 30-60 minutes at 4°C with gentle rotation.[2]
-
Pre-clear Lysate : While the experimental beads are blocking, add a separate, small aliquot of washed, un-blocked beads to your clarified cell lysate.[1]
-
Incubate for Pre-clearing : Incubate the lysate with the pre-clearing beads for 30-60 minutes at 4°C with gentle rotation.[1]
-
Separate : Pellet the pre-clearing beads by centrifugation or using a magnet. Carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube. This lysate is now ready for the main pulldown.[1]
-
Wash Blocked Beads : Wash the BSA-blocked beads twice with lysis buffer to remove excess, unbound BSA before adding the pre-cleared lysate.[1]
Protocol 2: High-Stringency Washing Procedure
This procedure is performed after incubating the lysate with the bait-conjugated beads.
-
Initial Wash : Pellet the beads and discard the supernatant. Add 1 mL of a standard wash buffer (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads fully and rotate for 5 minutes at 4°C.[1]
-
High-Salt Wash : Pellet the beads. Add 1 mL of a high-salt wash buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step is highly effective at removing contaminants bound by ionic interactions.[1]
-
Detergent Wash : Pellet the beads. Add 1 mL of the standard wash buffer again to lower the salt concentration back to physiological levels. Resuspend and rotate for 5 minutes.[1]
-
Final Wash : Pellet the beads and perform a final wash with a buffer lacking detergent (e.g., TBS + 150 mM NaCl) to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.[1]
-
Elution : Proceed to your standard elution protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. sinobiological.com [sinobiological.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Dynabeads Magnetic Beads: Tips and Tricks [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Pull-down assays [sigmaaldrich.com]
- 9. ohri.ca [ohri.ca]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing Signal-to-Noise in Probe-Based Proteomics
Welcome to the technical support center for probe-based proteomics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in probe-based proteomics experiments?
A low signal-to-noise (S/N) ratio can stem from multiple factors throughout the experimental workflow. The most common culprits include inefficient probe labeling, high non-specific protein binding, sample contamination, and suboptimal mass spectrometry analysis.[1][2][3][4] It is crucial to systematically evaluate each step of your protocol, from sample preparation to data acquisition, to identify and address the source of the low S/N ratio.
Q2: How can I determine the optimal concentration for my chemical probe?
Optimizing the probe concentration is a critical step to ensure efficient labeling of your target proteins while minimizing off-target effects. A titration experiment is the recommended method to determine the ideal concentration. This involves treating your biological sample with a range of probe concentrations and analyzing the labeling efficiency, often by in-gel fluorescence or mass spectrometry. The optimal concentration will provide the best signal for your target protein with the lowest background. For example, in an activity-based protein profiling (ABPP) experiment using an FP-biotin probe, increasing the concentration from 0.1 µM to 10 µM resulted in more protein identifications, but a further increase to 100 µM led to a reduction.[5][6]
Q3: What strategies can I employ to minimize non-specific binding of my probe?
Non-specific binding is a major contributor to background noise. Several strategies can be employed to mitigate this issue:
-
Blocking: Pre-incubating your sample with a blocking agent, such as bovine serum albumin (BSA), can help to saturate non-specific binding sites.[7]
-
Washing: Increasing the number and stringency of wash steps after probe incubation can effectively remove unbound and non-specifically bound probes.[1][8]
-
Competition Experiments: To confirm the specificity of your probe, perform a competition experiment by pre-incubating your sample with an excess of an unlabeled competitor molecule. A significant reduction in the signal from your probe will indicate specific binding.[1]
-
Buffer Optimization: Adjusting the pH and salt concentration of your buffers can help to reduce non-specific interactions.[7] For instance, higher salt concentrations can shield charged interactions that lead to non-specific binding.[7]
Q4: My photoaffinity labeling experiment has very low or no labeling efficiency. What should I check?
Low labeling efficiency in photoaffinity labeling can be due to several factors:
-
UV Irradiation: Verify the wavelength and output of your UV lamp. Aryl azides, a common photoreactive group, are typically activated at wavelengths below 300 nm.[1] Also, optimize the UV irradiation time and intensity, being mindful of potential protein damage with excessive exposure.[1][9]
-
Probe Integrity: Ensure your probe has not degraded. Store it properly and consider synthesizing a fresh batch if necessary.
-
Quenching: Components in your buffer, such as thiols (e.g., DTT, BME), can quench the reactive nitrene intermediate generated upon photoactivation.[1] If possible, minimize the concentration of these agents in your labeling buffer.
Q5: In my Activity-Based Protein Profiling (ABPP) experiment, I am not detecting my target enzyme. What could be the problem?
If you are not detecting your target enzyme in an ABPP experiment, consider the following:
-
Enzyme Activity: ABPP probes label active enzymes.[10][11][12] Ensure that your experimental conditions (e.g., pH, co-factors) are optimal for the activity of your target enzyme.
-
Probe Specificity: The probe you are using may not be suitable for your target enzyme class. Verify that the reactive group and specificity element of your probe are appropriate.[13]
-
Protein Abundance: Your target enzyme may be present at very low levels in your sample. Consider using an enrichment strategy to increase its concentration prior to labeling.
Troubleshooting Guides
Issue 1: High Background in Western Blot or Gel-Based Analysis
Problem: You observe high background, making it difficult to distinguish your protein of interest.
| Potential Cause | Recommended Solution |
| Probe concentration is too high | Perform a probe concentration titration to find the optimal concentration that maximizes the signal for your target while minimizing background. |
| Insufficient washing | Increase the number and duration of wash steps after probe incubation to remove unbound probe. Consider adding a non-ionic surfactant like Tween-20 to the wash buffer.[14] |
| Non-specific antibody binding (for Western Blots) | Optimize primary and secondary antibody concentrations. Ensure adequate blocking of the membrane (e.g., with BSA or non-fat milk). |
| Sample Contamination | Ensure that all reagents and labware are free from contaminants like polymers (e.g., PEG from detergents) and keratins.[3][15] Use high-purity reagents and dedicated labware for proteomics experiments.[15] |
Issue 2: Low Peptide Identifications in Mass Spectrometry
Problem: Your mass spectrometry analysis yields a low number of identified peptides for your protein of interest.
| Potential Cause | Recommended Solution |
| Inefficient Protein Digestion | Ensure complete denaturation, reduction, and alkylation of your protein sample before digestion. Use a sufficient amount of high-quality trypsin and optimize the digestion time and temperature.[16] |
| Sample Loss During Preparation | Minimize the number of sample handling steps. Use low-binding tubes and pipette tips to prevent protein adsorption.[3] |
| Poor Ionization in the Mass Spectrometer | Ensure proper desalting of your peptide sample before MS analysis. Contaminants like salts and detergents can suppress ionization.[17][18] |
| Suboptimal MS Parameters | Optimize MS acquisition parameters, such as ion accumulation times and fragmentation energy, to enhance the detection of low-abundance peptides.[19] |
Experimental Protocols
Protocol 1: General Workflow for Activity-Based Protein Profiling (ABPP)
This protocol outlines the key steps for a typical ABPP experiment aimed at identifying the targets of a small molecule inhibitor.
Caption: Workflow for a competitive ABPP experiment.
-
Sample Preparation: Prepare a protein lysate from cells or tissues under native conditions to preserve enzyme activity. Determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate the lysate with your small molecule inhibitor or a vehicle control.
-
Probe Labeling: Add the activity-based probe (ABP) to the lysate and incubate to allow for covalent labeling of active enzymes.[12][13]
-
Enrichment: If the ABP contains a reporter tag like biotin, enrich the labeled proteins using streptavidin beads.[13]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform on-bead digestion of the enriched proteins with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled proteins. A decrease in signal in the inhibitor-treated sample compared to the control indicates that the protein is a target of the inhibitor.[20]
Protocol 2: Troubleshooting Logic for Low Signal-to-Noise
This decision tree provides a logical workflow for troubleshooting low S/N issues.
Caption: A decision tree for troubleshooting low S/N.
Quantitative Data Summary
Table 1: Optimization of FP-Biotin Probe Concentration for mSH Identification
| Probe Concentration (µM) | Number of mSH Identifications |
| 0.1 | ~180 |
| 1 | ~220 |
| 10 | ~250 |
| 100 | ~230 |
| Data adapted from a study on optimizing an ABPP workflow.[5][6] |
Table 2: Effect of pH on the Enrichment of Specific mSHs
| Protein | Relative Quantification at pH 5 | Relative Quantification at pH 8 |
| PRCP (Lysosomal) | High | Low |
| PLA2G15 (Lysosomal) | High | Low |
| LPL | Low | High |
| IAH1 | Low | High |
| SIAE | Low | High |
| Data adapted from a study showing differential enrichment of mouse serine hydrolases (mSHs) at varying pH levels during FP-biotin labeling.[6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. P199-S Assessing Signal to Noise in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity Labeling of Plasma Proteins [mdpi.com]
- 10. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 15. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 16. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Protein Kinase Affinity Probe Targets
This guide provides a comprehensive comparison of methodologies and data for validating the targets of protein kinase affinity probes. For illustrative purposes, this guide focuses on a well-characterized, broad-spectrum kinase affinity probe derived from the drug Dasatinib (B193332) , hereafter referred to as Probe-D . We compare its performance with an alternative probe based on Purvalanol B and provide detailed experimental protocols and data to aid researchers in designing and interpreting their target validation studies.
Comparative Performance of Kinase Affinity Probes
The specificity and breadth of kinases identified by an affinity probe are critical performance metrics. Chemical proteomics experiments, typically involving affinity pull-downs followed by mass spectrometry, are the gold standard for profiling these probes.[1] Dasatinib, the parent compound of Probe-D, is a potent inhibitor of the ABL and SRC family tyrosine kinases but is known to bind a wide range of other kinases.[1][2] This promiscuity makes its derivatized probe, Probe-D, an effective tool for broad kinome profiling.[3][4]
In a typical experiment using K562 cell lysate, an immobilized dasatinib-based probe (Probe-D) can successfully identify numerous tyrosine and serine/threonine kinases.[1][3] For comparison, Purvalanol B, a potent inhibitor of cyclin-dependent kinases (CDKs), also interacts with other kinases like p42/p44 MAPKs.[5][6] An affinity probe based on this compound (Probe-P) would be expected to enrich a different, though potentially overlapping, set of kinases.
Table 1: Comparison of Kinase Targets Identified by Probe-D and a Hypothetical Probe-P in K562 Cell Lysate.
| Kinase Family | Representative Kinases Identified by Probe-D | Expected Primary Targets for Probe-P |
| Tyrosine Kinases | ABL1, SRC, LYN, FYN, YES, EPHA2, DDR1 | - |
| Ser/Thr Kinases | PIM-3, PKN2, STK25 | CDK1, CDK2, CDK5, MAPK1, MAPK3 |
| Other | NQO2 (a non-kinase off-target) | - |
This table is a representative summary based on published data for the parent compounds. The exact number and identity of kinases pulled down can vary based on experimental conditions.[1][3][6]
Table 2: Quantitative Binding Data for Dasatinib (Parent Compound of Probe-D).
| Target Kinase | IC50 (nM) | Description |
| BCR-ABL | <1 | Primary target in Chronic Myeloid Leukemia (CML).[1] |
| SRC | 0.8 | Key member of the SRC family kinases. |
| LCK | 1.0 | Another SRC family kinase, important in T-cell signaling. |
| EPHA2 | 4.4 | Receptor tyrosine kinase often overexpressed in tumors.[4] |
| DDR1 | 30 | Receptor tyrosine kinase involved in cell adhesion.[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% and are a proxy for binding affinity.
Experimental Protocols
Accurate target validation relies on meticulous experimental execution. Below are detailed protocols for key stages of a typical chemical proteomics workflow.
1. Cell Lysis and Lysate Preparation
-
Objective: To prepare a native protein extract containing active kinases for the affinity pull-down assay.
-
Protocol:
-
Culture cells (e.g., K562, H292, or relevant cell line) to approximately 80% confluency.
-
Harvest cells by centrifugation and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate the suspension on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). The lysate is now ready for the pull-down experiment.
-
2. Affinity Pull-Down Assay
-
Objective: To enrich and isolate kinases that bind to the affinity probe.[7][8]
-
Protocol:
-
Equilibrate the affinity resin (e.g., Probe-D immobilized on Sepharose or magnetic beads) by washing it three times with lysis buffer.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated affinity resin. This is typically done for 1-2 hours at 4°C with gentle rotation.
-
Control: In parallel, incubate an equal amount of lysate with control beads (without the immobilized probe) to identify non-specific binders.
-
Pellet the beads by centrifugation (e.g., 600 x g for 30 seconds) and discard the supernatant.[9]
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
-
After the final wash, the beads with the bound proteins are ready for elution and subsequent analysis.
-
3. On-Bead Digestion and Mass Spectrometry
-
Objective: To digest the captured proteins into peptides and identify them using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Protocol:
-
Resuspend the washed beads in a digestion buffer (e.g., 100 mM Ammonium Bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the proteins by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
The following day, collect the supernatant containing the peptides. The peptides are then desalted using a C18 StageTip or similar device.
-
Analyze the purified peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search engine like Mascot or MaxQuant.[1]
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the chemical proteomics workflow used for identifying the targets of an affinity probe.
Caption: Workflow for kinase affinity probe target identification.
Signaling Pathway Diagram: BCR-ABL
Probe-D is derived from Dasatinib, a potent inhibitor of the BCR-ABL kinase, which is the primary driver of Chronic Myeloid Leukemia (CML).[10][11] The diagram below shows a simplified view of the key signaling pathways activated by BCR-ABL, which lead to increased cell proliferation and survival.[12][13]
Caption: Simplified BCR-ABL signaling and inhibition by Probe-D.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Confirming Kinase-Probe Interactions: Methods and Data
For researchers, scientists, and drug development professionals, confirming the direct interaction between a chemical probe and its intended kinase target is a critical step in validating new therapeutic agents and research tools. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most appropriate assays for confirming kinase-probe engagement.
The validation of a kinase-probe interaction requires a multi-faceted approach, often beginning with high-throughput biochemical assays and progressing to more detailed biophysical and cell-based methods to confirm target engagement in a physiologically relevant context. This guide will delve into the principles, protocols, and data outputs of commonly employed techniques.
Comparison of Key Methods for Kinase-Probe Interaction Analysis
A variety of biophysical and cell-based assays are available to characterize the binding of a probe to a kinase. The choice of method depends on the specific research question, the properties of the kinase and probe, and the desired throughput. The following tables summarize and compare some of the most widely used techniques.
Table 1: Comparison of Biophysical Assays for Kinase-Probe Interaction
| Assay | Principle | Typical Quantitative Output | Throughput | Key Advantages | Key Limitations |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding. A ligand-bound protein is typically more thermally stable. | ΔTm (change in melting temperature) | High | Low protein consumption, cost-effective, widely accessible. | Indirect measure of binding; may not be suitable for all proteins or ligands. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of a ligand to a protein. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Low | Provides a complete thermodynamic profile of the interaction; label-free. | Requires large amounts of pure protein; sensitive to buffer conditions. |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein. | Dissociation constant (Kd), association rate constant (ka), dissociation rate constant (kd). | Medium | Real-time kinetic data; label-free. | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. |
| Fluorescence Polarization/Anisotropy (FP/FA) | Measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. | Dissociation constant (Kd) | High | Homogeneous assay (no separation steps); sensitive. | Requires a fluorescent label; potential for interference from fluorescent compounds. |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase. Inhibition of this process indicates probe binding. | IC50 (half-maximal inhibitory concentration) | High | "Gold standard" for enzymatic activity; highly sensitive and direct. | Requires handling of radioactive materials; endpoint assay. |
Table 2: Comparison of Cell-Based Assays for Target Engagement
| Assay | Principle | Typical Quantitative Output | Throughput | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates. | EC50 (half-maximal effective concentration) for target engagement. | Medium to High | Confirms target engagement in a cellular context; label-free. | Requires a specific antibody for detection; not all proteins show a significant thermal shift. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase in live cells. | IC50 for target engagement. | High | Real-time measurement in live cells; quantitative. | Requires genetic modification of the target protein; tracer displacement may not be suitable for all inhibitor types. |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation status of the kinase's downstream substrates in cells treated with the probe. | IC50 for inhibition of downstream signaling. | Low to Medium | Provides functional confirmation of target inhibition in a cellular pathway. | Indirect measure of target binding; can be influenced by off-target effects. |
| Chemical Proteomics (e.g., Kinobeads) | Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. Competition with a soluble probe reveals its targets. | IC50 for a panel of kinases. | Low | Unbiased, proteome-wide selectivity profiling. | Can be technically complex; may not capture all kinase targets. |
Quantitative Data for Well-Characterized Kinase-Probe Interactions
To provide a practical context for the data generated by these assays, the following table presents a selection of publicly available binding and inhibition data for well-known kinase inhibitors.
Table 3: Example Quantitative Data for Kinase-Probe Interactions
| Kinase | Probe | Assay Type | Kd (nM) | IC50 (nM) | ΔTm (°C) |
| ABL1 | Dasatinib | Binding Assay | < 0.5 | - | - |
| SRC | Dasatinib | Kinase Assay | - | 0.8 | - |
| p38α (MAPK14) | SB203580 | ITC | 21 | - | - |
| EGFR | Gefitinib | Kinase Assay | - | 2 - 37 | - |
| Multiple Kinases | Staurosporine | Binding Assay | 1.6 - 2,800 | - | - |
| MAP2K4 | Staurosporine | Thermal Shift Assay | - | - | 10.03 |
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality data. Below are methodologies for key experiments cited in this guide.
Thermal Shift Assay (TSA) Protocol
-
Protein and Compound Preparation:
-
Prepare the purified kinase to a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of the kinase probe in 100% DMSO. Serially dilute the probe to create a concentration range for testing. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the kinase solution.
-
Add the diluted kinase probe or vehicle control (DMSO) to the respective wells.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange) to a final concentration of 5x.
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation or by identifying the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the probe-treated sample.
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze the purified kinase and the kinase probe extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP). Precise buffer matching is critical to minimize heats of dilution.
-
Determine the accurate concentrations of the kinase and the probe. Typically, the kinase concentration in the sample cell is 10-50 µM, and the probe concentration in the syringe is 10-20 times higher.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument with the dialysis buffer.
-
Load the kinase solution into the sample cell and the probe solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the probe solution into the kinase solution in the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change per injection against the molar ratio of probe to kinase.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the kinase probe at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37 °C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Detection:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target kinase in the soluble fraction by Western blot or ELISA using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the probe-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature indicates target stabilization by the probe.
-
For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the probe concentration to determine the EC50 for target engagement.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the confirmation of kinase-probe interactions.
Caption: A generic workflow for the validation of a kinase probe.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: The logical relationship and complementary nature of different kinase-probe interaction assays.
A Researcher's Guide to Protein Kinase Affinity Probes: A Comparative Analysis
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of chemical probes to study the kinome has become indispensable for basic research and drug discovery. These probes enable researchers to identify kinase targets, profile inhibitor selectivity, and understand complex signaling networks. This guide provides a comparative overview of different protein kinase affinity probes, supported by quantitative data and detailed experimental protocols.
Overview of Protein Kinase Affinity Probes
Protein kinase affinity probes are chemical tools designed to bind and enrich kinases from complex biological samples. They can be broadly categorized based on their mechanism of action:
-
Affinity-Based Probes: These probes typically utilize a broad-spectrum, ATP-competitive kinase inhibitor scaffold that is immobilized on a solid support (e.g., beads). They capture a wide range of kinases from cell lysates. "Kinobeads" are a prominent example of this class.[1][2][3]
-
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of kinases in an activity-dependent manner.[4] These probes often consist of a reactive group (warhead), a linker, and a reporter tag for detection and enrichment.[5]
-
Covalent Probes: These probes form a stable covalent bond with a specific amino acid residue, often a cysteine or lysine, within the kinase active site.[6][7] This covalent interaction can lead to high potency and selectivity.
-
Photoaffinity Probes: These probes incorporate a photoreactive group that, upon activation by UV light, forms a covalent bond with the target protein.[8][9][10][11] This allows for capturing interactions in a more native-like cellular environment.
Quantitative Performance Comparison
The choice of a kinase affinity probe depends on the specific research question, including the desired kinome coverage and selectivity. The following table summarizes key quantitative performance metrics for different probe types.
| Probe Type | Example Probe(s) | Typical Kinome Coverage | Selectivity | Binding Affinity Metric | Reference(s) |
| Immobilized Affinity Probes | Kinobeads | ~250-300+ kinases from cell lysates | Broad, but can be biased towards certain families (e.g., Tyrosine Kinases) | Apparent Dissociation Constant (Kdapp) or IC50 | [1][2][12][13] |
| Activity-Based Probes | ATP/ADP acyl phosphates, XO44 (sulfonyl fluoride (B91410) probe) | >200 kinases in complex proteomes | Targets active kinases | IC50 | [4][14] |
| Photoaffinity Probes | Type II inhibitor-derived probes (e.g., probes 3 & 4) | 21-28 kinases identified in cell lysates | Can be designed for specific conformations (e.g., DFG-out) | H/L ratio (from SILAC) | [8] |
| Covalent Probes | Ibrutinib-based probes | Dependent on the inhibitor scaffold and reactive residue | Can be highly selective for kinases with a targetable residue (e.g., cysteine) | IC50, kinact/Ki | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of protein kinase affinity probes. Below are generalized protocols for three common types of probes.
Kinobeads-Based Affinity Pulldown
This protocol describes the enrichment of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors (Kinobeads) for subsequent mass spectrometry analysis.
a. Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a modified RIPA buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.
-
Homogenize the lysate and clear by centrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[16]
-
Determine protein concentration using a standard assay (e.g., Bradford).
b. Kinase Enrichment:
-
Equilibrate the Kinobeads slurry in lysis buffer.[17]
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated Kinobeads (e.g., 35 µL of a 50% slurry) for 1-3 hours at 4°C with rotation.[16][18]
-
For competitive binding experiments, pre-incubate the lysate with the free inhibitor at various concentrations before adding the Kinobeads.[3]
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with high-salt buffers to remove non-specific binders. A typical wash series could be: twice with modified RIPA buffer, and three times with a buffer like 50 mM Tris with 150 mM NaCl.[13]
d. On-Bead Digestion and Sample Preparation for Mass Spectrometry:
-
Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea (B33335) in 50 mM Tris) containing reducing and alkylating agents (e.g., TCEP and CAM).[13]
-
Dilute the urea concentration and perform an overnight digestion with trypsin at 37°C.[18]
-
Collect the supernatant containing the peptides.
-
Acidify the peptides with formic acid and desalt using StageTips or a similar method.[13]
-
Analyze the peptides by nanoLC-MS/MS.
Photoaffinity Labeling Workflow
This protocol outlines the general steps for identifying protein targets using a photoaffinity probe in living cells.
a. Probe Incubation and Photocrosslinking:
-
Treat cultured cells with the photoaffinity probe at a desired concentration and incubate for a specified time.
-
Wash the cells to remove excess, unbound probe.
-
Irradiate the cells with UV light (typically 350-365 nm) for a defined period on ice or at 4°C to induce covalent crosslinking of the probe to its target proteins.[19]
b. Cell Lysis and Protein Enrichment:
-
Lyse the UV-irradiated cells as described in the Kinobeads protocol.
-
If the probe contains a reporter tag (e.g., an alkyne), perform a click chemistry reaction to attach a biotin (B1667282) handle.[19]
-
Enrich the biotinylated proteins using streptavidin-coated beads.
c. Sample Preparation for Mass Spectrometry:
-
Wash the streptavidin beads to remove non-specifically bound proteins.
-
Perform on-bead digestion with trypsin as described previously.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe. For quantitative analysis, techniques like SILAC can be employed, where "heavy" and "light" labeled cells are used for control and experimental conditions.[8]
Activity-Based Protein Profiling (ABPP)
This protocol describes the use of an activity-based probe to label and identify active kinases in a cell lysate.
a. Lysate Preparation:
-
Prepare a native cell lysate as described in the Kinobeads protocol, ensuring that conditions maintain kinase activity (avoiding harsh detergents or denaturants).
b. Probe Labeling:
-
Incubate the cell lysate with the activity-based probe for a specific time (e.g., 1 hour) to allow for covalent modification of active kinases.
-
For competitive profiling, pre-incubate the lysate with an inhibitor of interest before adding the ABP.
c. Target Enrichment and Analysis:
-
Similar to the photoaffinity labeling workflow, use click chemistry to attach a biotin tag to the probe-labeled proteins (if the probe has an alkyne or azide (B81097) handle).
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads and perform on-bead digestion.
-
Identify and quantify the enriched proteins using LC-MS/MS. Quantitative techniques like SILAC or label-free quantification can be used to compare kinase activity across different samples.[20]
Mandatory Visualizations
Signaling Pathway Diagram
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and a major target in cancer therapy. Affinity probes are frequently used to study the kinases within this cascade.[21][22][23]
Caption: The EGFR signaling cascade, illustrating key kinase activation events.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for three major types of protein kinase affinity probes.
1. Immobilized Affinity Probe (Kinobeads) Workflow
Caption: Workflow for kinase enrichment using immobilized affinity probes (Kinobeads).
2. Photoaffinity Probe Workflow
Caption: Experimental workflow for target identification using photoaffinity probes.
3. Activity-Based Probe Workflow
Caption: General workflow for activity-based protein profiling (ABPP) of kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 4. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. EGFR Antibody | Affinity Biosciences [affbiotech.com]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
A Head-to-Head Comparison: Protein Kinase Affinity Probes vs. Activity-Based Probes
For researchers, scientists, and drug development professionals, the accurate assessment of protein kinase inhibitor interactions is paramount. Two powerful chemical proteomic technologies, affinity-based probes and activity-based probes, have emerged as key tools for delineating kinase inhibitor selectivity and target engagement. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research questions.
The fundamental difference between these two types of probes lies in what they measure. Affinity-based probes, such as "Protein kinase affinity probe 1" (often exemplified by "kinobeads"), primarily identify proteins that physically bind to an immobilized inhibitor. In contrast, activity-based probes are designed to covalently label the active site of enzymes, providing a direct readout of enzymatic activity.
At a Glance: Key Differences
| Feature | This compound (e.g., Kinobeads) | Activity-Based Probes (e.g., ATP acyl phosphates) |
| Principle | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to capture binding proteins from a lysate. | Covalent labeling of active kinases in a lysate using reactive probes that mimic endogenous substrates (e.g., ATP).[1][2] |
| Measures | Target engagement and binding affinity (apparent Kd). | Catalytic activity and the ability of an inhibitor to compete for the active site (IC50). |
| Primary Output | Identification and quantification of proteins that bind to the immobilized probe. | Identification and quantification of active, probe-labeled enzymes. |
| Selectivity | Highly selective for kinases, but can also enrich other nucleotide-binding proteins.[3] | Can label a broad range of ATP-binding proteins, not just kinases.[3] |
| Strengths | - Excellent for determining the full target spectrum of an inhibitor. - Does not require the inhibitor to be modified. - Can identify both active and inactive kinase binders. | - Directly measures enzymatic activity. - Can provide a more accurate assessment of inhibitor potency in a complex biological sample. - Useful for identifying allosteric inhibitors that modulate activity without direct competition at the ATP-binding site. |
| Limitations | - Binding does not always correlate with functional inhibition. - May not capture transient or weak interactions effectively. - The linker used for immobilization can sometimes influence binding. | - Labeling can be influenced by the conformational state of the kinase. - Requires a reactive group on the probe, which may introduce artifacts. - May not be suitable for all kinases. |
Quantitative Data Presentation
The following tables summarize the type of quantitative data that can be obtained from each method.
Table 1: Kinase Selectivity Profiling of Tozasertib (B1683946)
This table illustrates how both methods were used to identify the targets of the Aurora kinase inhibitor tozasertib in K562 cells. The data shows both common and unique targets identified by each approach, highlighting their complementary nature.[3]
| Kinase | Kinobeads (Affinity-Based) | ATP/ADP Probes (Activity-Based) |
| AURKA (Aurora A) | ✔ | ✔ |
| AURKB (Aurora B) | ✔ | ✔ |
| BCR-ABL | ✔ | ✔ |
| TNK1 | ✔ | ✔ |
| STK2 | ✔ | ✔ |
| RPS6KA1 | ✔ | ✔ |
| RPS6KA3 | ✔ | ✔ |
| Tyrosine Kinases | High Coverage | Lower Coverage |
| STE Family Kinases | Lower Coverage | Higher Coverage |
This table is a representation of the findings in the cited literature, which states that kinobeads covered the Tyrosine Kinase family well, while ATP probes enriched a higher number of STE family kinases.[3]
Table 2: Comparison of Kinase Inhibitor Potency Determination
This table provides a conceptual comparison of how the potency of a hypothetical "Inhibitor-X" would be quantified using each method.
| Metric | This compound (Competition Binding Assay) | Activity-Based Probes (Competitive Labeling) |
| Value | Apparent Dissociation Constant (Kdapp) | Half-maximal Inhibitory Concentration (IC50) |
| Interpretation | The concentration of free inhibitor required to reduce the binding of a kinase to the affinity probe by 50%. Reflects binding affinity. | The concentration of inhibitor required to reduce the probe labeling of a kinase by 50%. Reflects functional inhibition of catalytic activity. |
| Typical Range | nM to µM | nM to µM |
Experimental Workflows and Methodologies
To understand the practical application of these probes, it is essential to examine their experimental workflows.
Signaling Pathway Under Investigation: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making its constituent kinases prime targets for therapeutic intervention. Both affinity- and activity-based probes can be employed to study the effects of inhibitors on this pathway.
Figure 1. Simplified EGFR signaling pathway.
Experimental Workflow: this compound (Kinobeads)
This workflow outlines the process of identifying kinase targets of a soluble inhibitor using a competition binding assay with immobilized kinase inhibitors (kinobeads).
Figure 2. Affinity probe experimental workflow.
Experimental Workflow: Activity-Based Probes
This workflow details the steps for competitive activity-based protein profiling (ABPP) to determine the potency and selectivity of an inhibitor.
Figure 3. Activity-based probe workflow.
Detailed Experimental Protocols
Protocol 1: Kinase Inhibitor Pulldown Assay using this compound
This protocol is adapted from generalized chemical proteomics workflows for kinase inhibitor target identification.[6][7]
1. Materials:
-
Cell culture reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% glycerol, 1 mM EDTA, 10 mM NaF, 1 mM Na3VO4, protease inhibitor cocktail.
-
This compound (e.g., commercially available kinobeads or in-house prepared inhibitor-sepharose beads).
-
Wash Buffer: 50 mM HEPES (pH 7.5), 600 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100.
-
Elution Buffer: SDS-PAGE sample buffer.
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO).
2. Procedure:
-
Cell Lysis: Harvest cultured cells, wash with ice-cold PBS, and lyse in Lysis Buffer on ice for 20 minutes. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Determine protein concentration using a standard assay (e.g., BCA).
-
Competition Binding:
-
For each sample, dilute the cell lysate to a final protein concentration of 1-5 mg/mL with Lysis Buffer.
-
Add Inhibitor-X (at various concentrations) or an equivalent volume of DMSO (vehicle control) to the lysate. Incubate for 45-60 minutes at 4°C with gentle rotation.
-
-
Affinity Enrichment:
-
Add 20-50 µL of equilibrated this compound slurry to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Wash the beads twice with 1 mL of ice-cold Lysis Buffer without Triton X-100.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads and boil for 10 minutes at 95°C.
-
-
Downstream Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Proteins can be visualized by silver or Coomassie staining, or specific kinases can be identified by Western blotting.
-
For proteome-wide analysis, the entire eluted sample can be subjected to in-solution or in-gel tryptic digestion followed by LC-MS/MS analysis.
-
Protocol 2: Competitive Activity-Based Kinome Profiling
This protocol is based on the use of ATP acyl phosphate (B84403) probes for competitive chemical proteomic analysis of kinase inhibitor potency and selectivity.[2][8]
1. Materials:
-
Cell culture reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100, protease and phosphatase inhibitor cocktails.
-
ATP acyl phosphate probe with a biotin (B1667282) tag (e.g., desthiobiotin-ATP-acyl phosphate).
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO).
-
Streptavidin-agarose beads.
-
Digestion Buffer: 8 M urea (B33335) in 100 mM Tris-HCl (pH 8.5).
-
Trypsin solution.
-
LC-MS/MS equipment and reagents.
2. Procedure:
-
Cell Lysis: Prepare a clarified cell lysate as described in Protocol 1. Adjust the protein concentration to 1-2 mg/mL.
-
Inhibitor Pre-incubation:
-
Aliquot the lysate into separate tubes.
-
Add serial dilutions of Inhibitor-X or DMSO (vehicle control) to each aliquot.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding to target kinases.
-
-
Probe Labeling:
-
Add the ATP acyl phosphate probe to each sample to a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Protein Denaturation and Digestion:
-
Quench the labeling reaction by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the samples to reduce the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Probe-Labeled Peptides:
-
Acidify the peptide solution and desalt using a C18 solid-phase extraction cartridge.
-
Incubate the desalted peptides with streptavidin-agarose beads for 1-2 hours at room temperature to capture the biotin-tagged peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and LC-MS/MS Analysis:
-
Elute the probe-labeled peptides from the streptavidin beads (e.g., using a solution containing biotin or by acid elution).
-
Analyze the eluted peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the probe-labeled peptides and the corresponding kinases.
-
Quantify the relative abundance of each labeled peptide across the different inhibitor concentrations.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Conclusion
Both protein kinase affinity probes and activity-based probes are indispensable tools in kinase inhibitor research and development. Affinity-based methods excel at providing a comprehensive overview of the potential binding partners of an inhibitor within the proteome. In contrast, activity-based probes offer a more direct measure of an inhibitor's functional effect on kinase activity. The choice between these two powerful technologies should be guided by the specific scientific question at hand. For a comprehensive understanding of a kinase inhibitor's mechanism of action and selectivity, a combined approach utilizing both affinity- and activity-based profiling is often the most powerful strategy.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Kinase Affinity Probes and Inhibitors: Selectivity in Focus
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical tools is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of Protein Kinase Affinity Probe 1 (also known as FD5180), a broad-spectrum tool for kinome profiling, with the multi-targeted inhibitor Dasatinib and the pan-kinase inhibitor Staurosporine.
This objective comparison delves into their distinct selectivity profiles, supported by experimental data, to aid in the selection of the most appropriate compound for specific research applications. While this compound is designed for broad capture of kinases for proteomics analysis, Dasatinib and Staurosporine are utilized for their inhibitory activity in cellular and biochemical assays.
Quantitative Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool or a therapeutic agent. The following tables summarize the available selectivity data for this compound, Dasatinib, and Staurosporine.
This compound (FD5180): A Tool for Broad Kinome Coverage
This compound (FD5180) is a promiscuous kinase inhibitor designed to be immobilized on a solid support for the affinity capture of a wide range of protein kinases from cell lysates.[1][2][3] Its primary application is in chemical proteomics, specifically in "kinobeads" technology, to enrich a large portion of the cellular kinome for subsequent identification and quantification by mass spectrometry.[1][2][3] Unlike therapeutic inhibitors, the goal for FD5180 is broad target engagement to maximize the number of identified kinases.
The selectivity of FD5180 is therefore characterized by the number and diversity of kinases it can capture from a complex biological sample. In a study using HeLa cell lysates, an affinity matrix functionalized with FD5180 was able to identify 111 protein kinases.[1][3] Notably, this included 12 kinases that were not captured by its two parent compounds, demonstrating its utility in expanding the coverage of the kinome.[1][3]
Table 1: Qualitative Selectivity Profile of this compound (FD5180)
| Feature | Description | Reference |
| Primary Use | Broad-spectrum affinity probe for chemical proteomics (Kinobeads) | [1][2][3] |
| Selectivity Goal | Maximize the number of captured kinases from a cell lysate | [1][2][3] |
| Reported Kinases Captured | 111 protein kinases from HeLa cell lysate | [1][3] |
| Unique Kinases Captured | 12 kinases not captured by parent compounds | [1][3] |
Dasatinib and Staurosporine: Quantitative Inhibition Profiles
In contrast to affinity probes, the selectivity of kinase inhibitors like Dasatinib and Staurosporine is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against a panel of purified kinases. This provides a measure of their potency and specificity.
Dasatinib is a potent multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases. Its clinical efficacy in treating certain leukemias is attributed to its specific pattern of polypharmacology.
Staurosporine , a natural product, is a highly potent but non-selective inhibitor of a vast number of protein kinases.[1] Its promiscuity makes it a useful positive control in kinase assays but limits its therapeutic potential due to off-target effects.
Table 2: Quantitative Selectivity Profile of Dasatinib and Staurosporine (IC50 values in nM)
| Kinase Target | Dasatinib (IC50 nM) | Staurosporine (IC50 nM) |
| ABL1 | <1 | 6 |
| SRC | <1 | 20 |
| LCK | 1.1 | 15 |
| EPHB4 | 3.1 | - |
| VEGFR2 | 8 | 7 |
| c-KIT | 12 | 10 |
| PDGFRβ | 28 | 8 |
| EGFR | >1000 | 100 |
| CDK2 | >1000 | 3 |
| PKA | >1000 | 7 |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.
Experimental Methodologies
The selectivity data presented in this guide are generated using distinct experimental approaches. Understanding these methods is crucial for interpreting the results correctly.
Kinobeads Affinity-Capture Mass Spectrometry (for this compound)
This chemical proteomics approach is used to identify the cellular targets of kinase inhibitors and to profile the expressed kinome.
-
Probe Immobilization: A broad-spectrum kinase inhibitor, such as this compound (FD5180), is covalently attached to sepharose beads to create an affinity resin ("kinobeads").
-
Cell Lysis: Cells or tissues are lysed under non-denaturing conditions to release proteins while maintaining their native conformation and interactions.
-
Affinity Enrichment: The cell lysate is incubated with the kinobeads. Kinases that have an affinity for the immobilized probe will bind to the beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted from the beads and subsequently digested into smaller peptides, typically using the enzyme trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Protein Identification: The fragmentation patterns are matched to a protein sequence database to identify the kinases that were captured by the affinity probe.
In Vitro Kinase Assay (for Dasatinib and Staurosporine)
Biochemical kinase assays are used to determine the potency of an inhibitor against a panel of purified, recombinant kinases.
-
Assay Setup: A reaction mixture is prepared containing a specific purified kinase, a substrate (a peptide or protein that the kinase phosphorylates), and ATP (the phosphate (B84403) donor).
-
Inhibitor Addition: The kinase inhibitor to be tested (e.g., Dasatinib or Staurosporine) is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.
-
-
IC50 Determination: The inhibitor concentration that results in a 50% reduction in kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
The targets of these compounds are integral components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The differential selectivity of these agents leads to distinct effects on these pathways.
Broad Kinome Interrogation vs. Targeted Pathway Inhibition
This compound, by design, interacts with a wide array of kinases across multiple signaling pathways. Its utility lies in providing a snapshot of the expressed and accessible kinome under specific cellular conditions. This is in contrast to inhibitors like Dasatinib, which are designed to potently inhibit specific nodes within a signaling network, such as the BCR-ABL and Src family kinases in the context of cancer.
References
A Comparative Guide to Protein Kinase Affinity Probe 1 and Its Alternatives for Kinome Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Protein Kinase Affinity Probe 1 and its alternatives for the comprehensive analysis of the kinome. We will delve into the performance of various probes, supported by experimental data, and provide detailed methodologies for key experimental approaches.
Introduction to Kinase Affinity Probes
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them prime targets for drug development. Kinase affinity probes are powerful tools used to enrich and identify kinases from complex biological samples, enabling researchers to study their expression, activity, and response to inhibitors. "this compound," a novel probe based on a modified Purvalanol B scaffold, offers one such tool for functional kinome identification.[1] This guide will compare its performance with other prominent affinity-based and activity-based kinase profiling strategies.
Performance Comparison of Kinase Affinity Probes
The efficacy of a kinase affinity probe is often determined by the breadth of kinases it can capture from a biological sample. The following table summarizes the performance of this compound (also referred to as FD5180 or S15) and its alternatives in terms of the number of protein kinases identified from cell lysates in various studies.
| Probe/Method | Core Scaffold/Principle | Number of Kinases Identified | Cell Line/Sample Type | Reference |
| This compound (FD5180/S15) | Modified Purvalanol B | 111 | HeLa Cell Lysate | [2][3] |
| CTx-0294885 (S9) | Bis-anilino pyrimidine | 235 | MDA-MB-231 Cell Lysate | [4] |
| 105 | HeLa Cell Lysate | [2] | ||
| Bisindolylmaleimide X-based probe (S1) | Bisindolylmaleimide X | 34 - 40 | HeLa Cell Lysate | [2][3] |
| CZC8004-based probe (S2) | CZC8004 | 55 - 64 | HeLa Cell Lysate | [2][3] |
| Combination of FD5180, CTx-0294885, and KC19 (S10) | Mixed scaffolds | 160 (unique kinases) | HeLa Cell Lysate | [2][3] |
| ATP/GTP Affinity Probes | Nucleotide analogs | 206 | HL-60 Cell Lysate | [5] |
| Activity-Based Probe (XO44) | Pan-kinase reactive probe | >120 | Jurkat Cells | [6] |
Key Findings from Performance Data:
-
Broad-Spectrum Coverage: The bis-anilino pyrimidine-based probe, CTx-0294885, demonstrates superior kinome coverage in a single probe experiment, identifying 235 kinases from MDA-MB-231 cells.[4] This probe is particularly effective at capturing members of the AKT family, which are often missed by other broad-spectrum inhibitors.
-
Probe Specificity and Uniqueness: While this compound (FD5180) identifies a smaller subset of the kinome on its own (111 kinases), it uniquely captures 12 kinases not identified by CTx-0294885 or another probe, KC19, in the same study.[2] This highlights the utility of using multiple probes with different scaffolds to achieve broader kinome coverage. A combination of these three probes identified a total of 160 unique kinases from HeLa cell lysates.[2][3]
-
Activity-Based vs. Affinity-Based Probes: Activity-based probes, such as XO44, offer an alternative approach by covalently modifying the active site of kinases. These probes can identify over 120 kinases and provide information about their functional state.[6]
-
Nucleotide-Based Probes: Probes based on ATP/GTP analogs can also achieve broad coverage, with one study reporting the identification of 206 kinases from HL-60 cells.[5]
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and reliable results. Below are outlines for three common workflows in kinase profiling.
Affinity-Based Kinase Profiling using "Kinobeads"
This method utilizes broad-spectrum kinase inhibitors immobilized on beads to enrich kinases from cell lysates.
Protocol Outline:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Kinase Enrichment:
-
Equilibrate the "kinobeads" (e.g., sepharose beads coupled with the affinity probe) with lysis buffer.
-
Incubate the cell lysate with the equilibrated kinobeads for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing:
-
Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-gel or in-solution digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched kinases.
-
Quantitative Kinase Profiling using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that can be combined with affinity purification to compare kinome profiles between different conditions.
Protocol Outline:
-
SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., 12C6-arginine and 12C6-lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine) for at least five cell divisions to ensure complete incorporation.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" and "light" cell populations with the experimental and control conditions, respectively.
-
Harvest and lyse the cells separately as described in the affinity-based profiling protocol.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Affinity Enrichment and MS Analysis:
-
Perform kinase enrichment from the mixed lysate using an affinity probe as described above.
-
Analyze the resulting peptides by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of kinase abundance between the two conditions.
-
Competitive Activity-Based Protein Profiling (ABPP)
This method uses a broad-spectrum, reactive probe to label the active sites of kinases and can be used to determine the selectivity of small molecule inhibitors.
Protocol Outline:
-
Cell Lysis and Inhibitor Incubation:
-
Prepare a cell lysate as described previously.
-
Pre-incubate aliquots of the lysate with varying concentrations of the test inhibitor (or DMSO as a control) for a defined period.
-
-
Probe Labeling:
-
Add a broad-spectrum activity-based probe (e.g., a biotinylated ATP acyl phosphate (B84403) probe) to each lysate and incubate to allow for covalent labeling of active kinases. The inhibitor will compete with the probe for binding to its target kinases.
-
-
Enrichment of Labeled Proteins:
-
If a biotinylated probe is used, capture the labeled proteins using streptavidin beads.
-
-
Sample Preparation and MS Analysis:
-
Wash the beads to remove unbound proteins.
-
Perform on-bead or in-solution tryptic digestion.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of probe-labeled peptides for each kinase across the different inhibitor concentrations. A decrease in the signal for a particular kinase with increasing inhibitor concentration indicates that the inhibitor binds to and blocks the active site of that kinase.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Affinity Purification of Kinases for Mass Spectrometry
Caption: A typical workflow for the affinity-based enrichment of protein kinases for mass spectrometry analysis.
Signaling Pathway: Simplified EGFR Signaling
Caption: Simplified representation of the EGFR signaling pathway leading to cell proliferation.
Signaling Pathway: Simplified PI3K/AKT Signaling
Caption: A simplified overview of the PI3K/AKT signaling pathway, a key regulator of cell survival and growth.
Conclusion
The selection of an appropriate kinase profiling strategy depends on the specific research question. "this compound" (FD5180) is a valuable tool, particularly when used in combination with other affinity probes to maximize kinome coverage. For researchers seeking the broadest possible kinome coverage with a single probe, CTx-0294885 presents a powerful alternative. Activity-based probes offer a complementary approach for studying the functional state of kinases and assessing inhibitor engagement in a cellular context. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their kinome profiling experiments, ultimately advancing our understanding of kinase biology and facilitating the development of novel therapeutics.
References
- 1. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome-wide Discovery and Characterizations of Nucleotide-binding Proteins with Affinity-labeled Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Kinome Profiling Results
For researchers, scientists, and drug development professionals, understanding the intricate landscape of kinase activity is paramount for advancing disease research and discovering novel therapeutics. Kinome profiling offers a powerful lens to view the complex signaling networks within cells. However, with a variety of platforms and methodologies available, choosing the right approach and validating the results are critical for generating robust and reliable data. This guide provides a comparative overview of common kinome profiling technologies, their experimental protocols, and strategies for the cross-validation of findings.
The kinome, encompassing all protein kinases in the genome, plays a central role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases attractive targets for therapeutic intervention. A variety of methods have been developed to profile kinome activity, each with its own strengths and limitations.[1] These techniques can be broadly categorized into activity-based assays and binding assays.
Comparing the Platforms: A Snapshot
Choosing the appropriate kinome profiling platform depends on the specific research question, sample type, and desired throughput. Below is a comparative summary of some of the most common technologies.
| Feature | Peptide Array (e.g., PamChip) | Affinity Capture - Mass Spectrometry (e.g., Kinobeads) | Competition Binding Assay (e.g., KINOMEscan) |
| Principle | Measures the phosphorylation of immobilized peptide substrates by kinases in a cell or tissue lysate. | Enriches kinases from a lysate using broad-spectrum inhibitor-coated beads, followed by identification and quantification by mass spectrometry. | Measures the ability of a test compound to displace a ligand from the active site of a panel of kinases. |
| Measures | Kinase activity | Kinase abundance and inhibitor binding | Compound-kinase binding affinity |
| Sample Type | Cell/tissue lysates | Cell/tissue lysates | Test compound |
| Throughput | High | Medium to High | High |
| Key Advantage | Provides a direct measure of kinase activity in a near-physiological context. | Unbiased identification of kinase targets and off-targets in a cellular context. | Highly quantitative and broad coverage of the kinome for inhibitor profiling. |
| Limitations | Indirectly infers specific kinase activity from peptide phosphorylation patterns. | Does not directly measure kinase activity. | In vitro assay that may not fully reflect cellular activity.[2] |
Quantitative Cross-Platform Insights: A Look at Inhibitor Selectivity
Direct, head-to-head quantitative comparisons of different kinome profiling platforms in a single study are limited in the public domain. However, by compiling data from various sources, we can gain insights into the selectivity of common kinase inhibitors across different assays. It is crucial to note that variations in experimental conditions can influence the results, and this data should be interpreted with caution.
Table 1: Illustrative Selectivity Profile of Dasatinib
| Kinase | Affinity Capture - MS (% Inhibition @ 1µM) | Competition Binding Assay (Kd, nM) |
| ABL1 | >95% | 0.6 |
| SRC | >95% | 0.8 |
| LCK | >95% | 1.1 |
| KIT | >95% | 5.4 |
| EGFR | <50% | 3000 |
Data is illustrative and compiled from multiple sources for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: Illustrative Selectivity Profile of Staurosporine
| Kinase | Peptide Array (IC50, nM) | Competition Binding Assay (Kd, nM) |
| PKA | 10 | 7.9 |
| PKCα | 2 | 2.1 |
| CAMK2 | 20 | 20 |
| CDK1 | 5 | 3.4 |
| EGFR | 100 | 210 |
Data is illustrative and compiled from multiple sources for comparative purposes. Actual values may vary based on experimental conditions.
Detailed Experimental Protocols
Reproducibility and accuracy are the cornerstones of reliable kinome profiling. Adherence to detailed experimental protocols is essential.
Peptide Array-Based Kinome Profiling (PamChip Platform)
This protocol provides a general overview of the workflow for the PamChip platform.
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Assay Preparation:
-
Thaw the PamChip arrays and reagents on ice.
-
Prepare the kinase assay mixture containing ATP and fluorescently labeled anti-phospho-amino acid antibodies.
-
-
Kinase Reaction:
-
Load the cell or tissue lysate onto the PamChip array.
-
Incubate the array in a PamStation instrument, which pumps the lysate through the porous array, allowing kinases to phosphorylate the immobilized peptides.
-
-
Detection and Data Acquisition:
-
The PamStation instrument captures images of the fluorescent signal from the bound antibodies at multiple time points.
-
-
Data Analysis:
-
The signal intensity for each peptide is quantified.
-
Upstream kinase analysis is performed using software like BioNavigator to infer the activity of specific kinases based on the phosphorylation patterns of the peptides.[3]
-
Affinity Capture Mass Spectrometry-Based Kinome Profiling
This protocol outlines the general steps for kinome profiling using affinity capture with inhibitor-coated beads followed by mass spectrometry.[4][5][6]
-
Lysate Preparation:
-
Lyse cells or tissues in a buffer that preserves native protein conformations and kinase activity.
-
Quantify the protein concentration.
-
-
Affinity Capture:
-
Incubate the lysate with broad-spectrum kinase inhibitor-coated beads (e.g., Kinobeads) to capture a large portion of the kinome.
-
For inhibitor profiling, pre-incubate the lysate with the test compound before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Protein Digestion and Sample Preparation:
-
Digest the eluted kinases into peptides using an enzyme like trypsin.
-
Desalt and prepare the peptides for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
-
Data Analysis:
-
Identify and quantify the proteins from the MS data.
-
In competitive binding experiments, the reduction in the amount of a specific kinase captured in the presence of the inhibitor is used to determine its binding affinity.
-
Visualizing Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation and is frequently studied in the context of kinome profiling.[7][8][9]
Caption: Simplified EGFR signaling pathway.
General Experimental Workflow for Kinome Profiling
The following diagram illustrates a generalized workflow for conducting a kinome profiling experiment, applicable to various platforms with specific modifications.
Caption: General experimental workflow for kinome profiling.
Cross-Validation of Kinome Profiling Results
To ensure the reliability of kinome profiling data, it is essential to validate the findings using orthogonal methods. This involves using a different technology to confirm the initial results.
Caption: Workflow for cross-validating kinome profiling results.
References
- 1. mdpi.com [mdpi.com]
- 2. pamgene.com [pamgene.com]
- 3. pamgene.com [pamgene.com]
- 4. Automated High-Throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Navigating the Labyrinth of Affinity Proteomics: A Guide to Orthogonal Validation
For researchers, scientists, and drug development professionals, affinity proteomics offers a powerful lens to explore the intricate world of proteins. However, the path from discovery to confident findings is paved with the crucial step of orthogonal validation. This guide provides a comprehensive comparison of key orthogonal methods, complete with experimental data and detailed protocols, to ensure the robustness and reliability of your affinity proteomics results.
The principle of orthogonal validation is simple yet profound: to confirm a finding, one must use a distinct and independent method. This approach minimizes the risk of technology-specific artifacts and builds a stronger, more reliable body of evidence. In the context of affinity proteomics, where protein identification and quantification are often based on antibody-antigen interactions, orthogonal validation is not just good practice—it is essential.
Performance of Orthogonal Validation Methods: A Comparative Overview
Choosing the right orthogonal validation method depends on the specific research question, the nature of the protein of interest, and the type of data generated by the primary affinity proteomics platform. The following tables summarize key performance metrics for commonly used orthogonal validation techniques.
Table 1: Comparison of Affinity-Based and Mass Spectrometry Platforms
| Feature | Affinity-Based Platforms (e.g., Olink, SomaScan) | Mass Spectrometry (MS)-Based Platforms |
| Principle | Relies on the specific binding of antibodies or aptamers to target proteins. | Identifies and quantifies proteins based on the mass-to-charge ratio of their constituent peptides.[1] |
| Protein Coverage | Targeted, dependent on the availability of high-quality affinity reagents for a predefined set of proteins. SomaScan has demonstrated broader coverage than some antibody-based platforms.[2] | Untargeted, offering the potential for novel protein discovery and the identification of post-translational modifications (PTMs) and protein isoforms.[1][2] |
| Sensitivity | Generally high, especially for low-abundance proteins, due to signal amplification steps.[3] | Sensitivity can be a challenge for very low-abundance proteins without specific enrichment strategies.[1] |
| Throughput | High, capable of analyzing a large number of samples and proteins simultaneously.[2] | Throughput has been historically lower but is rapidly improving with advancements in technology.[4] |
| Quantification | Typically provides relative quantification.[2] | Can provide both relative and absolute quantification with the use of standards.[1] |
| Specificity | Dependent on the specificity of the affinity reagent; cross-reactivity can be a concern.[5] | High specificity, as protein identification is based on peptide sequence.[3] |
| Reproducibility | SomaScan has shown very low technical coefficients of variation (CVs), indicating high precision. Olink platforms also demonstrate good precision.[2][6] | Highly reproducible, with quantification based on multiple peptide measurements per protein.[1] |
Table 2: Performance Characteristics of Common Orthogonal Validation Techniques
| Technique | Primary Application | Strengths | Limitations | Concordance with Affinity Proteomics |
| Western Blotting | Validation of protein expression levels. | Widely accessible, provides information on protein size.[7] | Semi-quantitative, lower throughput, requires specific antibodies.[7][8] | Generally good, with studies showing excellent agreement for specific targets. However, discrepancies can arise due to differences in antibody epitopes and experimental conditions. |
| Immunohistochemistry (IHC) | Validation of protein expression and localization in tissues. | Provides spatial context of protein expression within tissues. | Semi-quantitative, subject to variability in tissue processing and staining protocols.[9] | Can show good correlation with mass spectrometry data for protein expression levels in tissues.[10][11] |
| Co-immunoprecipitation (Co-IP) | Validation of protein-protein interactions. | Considered a gold standard for confirming in vivo protein interactions.[12] | Can have issues with non-specific binding and may not capture transient or weak interactions.[13] | High, as both are affinity-based methods. However, Co-IP followed by mass spectrometry provides an orthogonal confirmation of the interaction partners.[14] |
| Proximity Ligation Assay (PLA) | In situ detection and visualization of protein-protein interactions. | High sensitivity and specificity, provides subcellular localization of interactions.[12] | Requires two specific primary antibodies raised in different species, can be technically challenging. | Complements Co-IP by providing in situ evidence of interactions.[15] |
| Mass Spectrometry (MS) | Unbiased confirmation of protein identity and quantification. | High specificity, can identify post-translational modifications and protein isoforms.[1][3] | Can be less sensitive for low-abundance proteins, requires specialized instrumentation and expertise.[1] | Considered a crucial method for validating affinity-based findings, with studies showing that a significant portion of associations from single affinity platforms may not be replicated by MS.[5] |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context of the findings is crucial for understanding and communicating complex research. The following diagrams, generated using Graphviz, illustrate a typical orthogonal validation workflow and a representative signaling pathway.
Detailed Experimental Protocols
To ensure reproducibility and consistency, detailed and standardized protocols are paramount. The following sections provide methodologies for key orthogonal validation experiments.
Western Blotting Protocol
Objective: To validate the expression level and molecular weight of a target protein identified by affinity proteomics.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer (or another suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel based on molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imager.
-
Immunohistochemistry (IHC) Protocol
Objective: To validate the expression and determine the subcellular and tissue localization of a target protein.
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary antibody overnight at 4°C.
-
-
Detection:
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Co-immunoprecipitation (Co-IP) Protocol
Objective: To validate a protein-protein interaction identified by affinity proteomics.
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads to reduce non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein for 1-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein or by mass spectrometry for a more comprehensive analysis of the interactome.[13]
-
Proximity Ligation Assay (PLA) Protocol
Objective: To visualize and quantify protein-protein interactions in situ.
-
Sample Preparation:
-
Fix and permeabilize cells or tissue sections as for standard immunofluorescence.
-
-
Blocking:
-
Block the samples to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a pair of primary antibodies raised in different species that recognize the two proteins of interest.
-
-
PLA Probe Incubation:
-
Incubate with species-specific secondary antibodies (PLA probes) that are conjugated to oligonucleotides.
-
-
Ligation:
-
If the two PLA probes are in close proximity (typically <40 nm), connector oligonucleotides are added and ligated to form a circular DNA template.
-
-
Amplification:
-
Amplify the circular DNA template via rolling circle amplification using a DNA polymerase.
-
-
Detection:
-
Detect the amplified DNA product using fluorescently labeled oligonucleotides.
-
-
Imaging:
-
Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents a single protein-protein interaction event.
-
Conclusion
The journey from a promising hit in an affinity proteomics screen to a validated biological insight is rigorous. Orthogonal validation is the compass that guides researchers through this journey, ensuring that the final destinations are built on a foundation of robust and reproducible evidence. By carefully selecting and meticulously executing the appropriate orthogonal methods, researchers can confidently navigate the complexities of the proteome and accelerate the pace of discovery in basic research and drug development.
References
- 1. Advantages of Mass Spectrometry Biomarker Discovery Proteomics [biognosys.com]
- 2. Proteomics Platform Showdown: MS-DIA vs. Olink vs. SomaScan - MetwareBio [metwarebio.com]
- 3. Integrating Mass Spectrometry and Affinity-Based Proteomics — Olink® [olink.com]
- 4. Plasma Proteomics: MS vs Affinity-Based Approaches | Technology Networks [technologynetworks.com]
- 5. Seer, Inc. Publishes Landmark Genome-Wide Association Study Validating Mass Spectrometry Proteomics in Nature Genetics [quiverquant.com]
- 6. mdpi.com [mdpi.com]
- 7. nautilus.bio [nautilus.bio]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sapient.bio [sapient.bio]
- 10. Mass-spectrometry-based quantitation of Her2 in gastroesophageal tumor tissue: comparison to IHC and FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative proteomics identifies biomarkers to distinguish pulmonary from head and neck squamous cell carcinomas by immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 14. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Navigating the Kinome: A Comparative Guide to Protein Kinase Affinity Probes
For researchers, scientists, and drug development professionals, the specific and sensitive enrichment of protein kinases from complex biological samples is paramount for inhibitor profiling, target deconvolution, and understanding cellular signaling. This guide provides a comparative analysis of prominent protein kinase affinity probe technologies, offering insights into their specificity, kinome coverage, and practical application. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
The study of protein kinases, which constitute one of the largest enzyme superfamilies, is crucial for understanding cellular regulation and disease.[1] Small molecule kinase inhibitors are powerful tools in this endeavor, and their thorough characterization is essential.[1][2] Chemical proteomics, utilizing affinity probes, has emerged as a powerful approach for the unbiased analysis of kinase inhibitor selectivity and target engagement directly in a biological context.[1][2][3]
This guide focuses on the comparative analysis of broad-spectrum kinase affinity probes, which are designed to capture a wide range of kinases from a cell lysate. These probes are invaluable for large-scale kinome profiling and competitive binding assays to determine the selectivity of small molecule inhibitors.
Comparative Analysis of Broad-Spectrum Kinase Affinity Probes
The choice of an affinity probe significantly impacts the breadth and bias of the captured kinome. Here, we compare three major classes of broad-spectrum kinase affinity probes: immobilized non-covalent inhibitors (e.g., Kinobeads), ATP-based covalent probes, and photo-affinity probes.
| Probe Type | Principle | Advantages | Disadvantages | Typical Kinome Coverage |
| Immobilized Inhibitors (e.g., Kinobeads) | Broad-spectrum kinase inhibitors are immobilized on a solid support (e.g., Sepharose beads) to capture kinases from cell lysates via non-covalent interactions.[4][5] | High selectivity for kinases over other ATP-binding proteins.[6] Well-established and widely used.[5] Can be used for quantitative affinity profiling.[1] | Kinome coverage is dependent on the specific inhibitors used.[7] May not be cell-permeable, limiting studies to cell lysates.[7] | ~300 kinases from a single cell line.[4] |
| ATP-Based Covalent Probes | Analogs of ATP or ADP containing a reactive group and a biotin (B1667282) tag for enrichment. These probes covalently label the ATP-binding site of kinases.[6] | Broader coverage of nucleotide-binding proteins, which can be advantageous for off-target screening.[6] Complements kinobeads by enriching different kinase families (e.g., STE kinases).[6] | Less selective for kinases, co-enriching other ATP/ADP-binding proteins.[6] | ~100 kinases from 1 mg of cellular protein.[6] |
| Photo-Affinity Probes | Cell-permeable probes with a kinase-binding scaffold, a photo-reactive group (e.g., diazirine), and an enrichment tag (e.g., alkyne). UV activation creates a covalent bond with the target kinase.[8][9] | Enable the study of kinase engagement in living cells.[8][9] Provide a "snapshot" of target engagement in a physiological context.[8] | Can suffer from non-specific background labeling.[10] Kinome coverage has historically been lower than other methods.[8] | Up to 133 kinases from a single cell line.[8] |
Experimental Workflows and Protocols
The successful application of kinase affinity probes relies on robust and well-defined experimental protocols. Below are generalized protocols for kinase enrichment using immobilized inhibitors and a visual representation of the typical workflow.
General Protocol for Kinase Enrichment with Immobilized Inhibitors
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and harvest.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Enrichment:
-
Equilibrate the immobilized inhibitor beads (e.g., Kinobeads) with lysis buffer.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads. For competition experiments, the lysate is pre-incubated with the soluble test inhibitor before adding the beads.
-
Incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer and then with a final wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT).
-
Reduce and alkylate the eluted proteins.
-
Perform in-solution or on-bead tryptic digestion to generate peptides.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the enriched proteins using a suitable software package (e.g., MaxQuant).
-
For competition experiments, determine the dose-dependent displacement of kinases by the soluble inhibitor to assess its selectivity and affinity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
A Comparative Guide to Kinobeads and Affinity Probes for Kinase Profiling
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase biology, the choice of methodology for profiling kinase activity and identifying inhibitor targets is critical. This guide provides a detailed comparison of two powerful chemoproteomic techniques: Kinobeads and affinity probes. By examining their underlying principles, experimental workflows, and performance metrics, this document aims to equip researchers with the knowledge to select the most appropriate tool for their specific research questions.
At a Glance: Kinobeads vs. Affinity Probes
| Feature | Kinobeads | Affinity Probes |
| Principle | Affinity chromatography using a cocktail of immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome. | Utilize a specific ligand modified with a reactive group (e.g., photo-crosslinker) and a reporter tag (e.g., biotin) for covalent capture of target proteins. |
| Application | Kinase inhibitor selectivity profiling, target deconvolution, and kinome-wide expression analysis from cell or tissue lysates. | Target identification and validation, mapping drug-target interactions in situ (with cell-permeable probes), and profiling specific kinase subfamilies. |
| Kinome Coverage | Broad coverage, typically identifying 200-350 kinases from a single experiment.[1] | Varies depending on the probe's specificity; pan-kinase probes can identify over 100 kinases, while targeted probes focus on specific families.[2] |
| Mode of Action | Competitive binding assay in cell lysates. | Covalent labeling, which can be performed in cell lysates or intact cells (if cell-permeable). |
| Off-Target Identification | Can identify off-targets that bind to the immobilized inhibitors.[3] | Can identify off-targets that interact with the specific ligand on the probe.[3] |
| Experimental Workflow | Relatively standardized and high-throughput. | Can be more complex, often requiring probe synthesis and optimization of labeling conditions. |
Delving Deeper: A Head-to-Head Comparison
Kinobeads and affinity probes are both powerful tools for chemical proteomics, but they operate on different principles and offer distinct advantages.
Kinobeads: A Wide Net for the Kinome
Kinobeads technology employs a multiplexed affinity chromatography approach.[1] A mixture of well-characterized, broad-spectrum kinase inhibitors is immobilized on beads. When a cell or tissue lysate is incubated with these beads, a significant portion of the expressed kinome is captured. This "pull-down" of kinases allows for comprehensive profiling.
The primary application of Kinobeads is in competitive binding assays to determine the selectivity of a drug candidate.[1] In this setup, the lysate is pre-incubated with the compound of interest before being exposed to the Kinobeads. The drug competes with the immobilized inhibitors for binding to its target kinases. By quantifying the amount of each kinase that remains bound to the beads at different drug concentrations using mass spectrometry, a selectivity profile and apparent binding affinities (Kdapp) can be generated.[4]
Affinity Probes: Precision Tools for Target Identification
Affinity probes offer a more targeted approach. These are typically small molecules, often based on a known ligand or inhibitor, that have been chemically modified to include two key features: a reactive group and a reporter tag.[5] The reactive group, such as a diazirine or benzophenone, is photo-activatable. Upon exposure to UV light, it forms a covalent bond with nearby amino acid residues of the interacting protein. The reporter tag, most commonly biotin (B1667282), allows for the subsequent enrichment of the covalently labeled proteins using streptavidin beads.
A key advantage of some affinity probes is their potential for cell permeability. This enables the labeling of target proteins within intact, living cells, providing a snapshot of drug-target engagement in a more physiologically relevant context.[2][6] This is a significant distinction from Kinobeads, which are used with cell lysates.
Performance Metrics: A Quantitative Look
A direct comparison of Kinobeads and an ATP/ADP affinity probe in K562 cells revealed that both methods could enrich a similar number of kinases (approximately 100) from 1 mg of cellular protein. However, the study highlighted the complementary nature of the two techniques. Kinobeads demonstrated better coverage of the Tyrosine Kinase (TK) family, while the ATP/ADP probes were more effective at enriching kinases from the STE family.[7]
| Parameter | Kinobeads | Affinity Probes (ATP/ADP-based) |
| Kinases Identified (K562 cells) | ~100 | ~100 |
| Kinase Family Preference | Tyrosine Kinase (TK) family | STE family |
| Selectivity for Kinases | High | Lower (also enriches other nucleotide-binding proteins) |
Experimental Protocols: A Step-by-Step Overview
Kinobeads-Based Kinase Inhibitor Profiling
This protocol outlines a typical competitive binding experiment using Kinobeads to determine the selectivity of a kinase inhibitor.
1. Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
2. Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Add the kinase inhibitor of interest at a range of concentrations to the lysates. Include a vehicle control (e.g., DMSO).
-
Incubate the lysates with the inhibitor to allow for binding to target kinases.
3. Kinobeads Enrichment:
-
Add the Kinobeads slurry to each lysate.
-
Incubate the mixture with gentle rotation at 4°C to allow for the binding of unbound kinases to the beads.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an elution buffer containing SDS.
-
Reduce and alkylate the cysteine residues in the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis (optional).
6. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will identify and quantify the peptides, and thus the corresponding kinases.
7. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the proteins.
-
For each kinase, plot the relative amount bound to the beads as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 or apparent dissociation constant (Kdapp) for each kinase-inhibitor interaction.
Photo-Affinity Probe-Based Target Identification
This protocol describes a general workflow for identifying the protein targets of a small molecule using a photo-affinity probe.
1. Probe Incubation:
-
Incubate the photo-affinity probe with the cell lysate or intact cells.
-
For competitive experiments to confirm target specificity, pre-incubate a control sample with an excess of the non-modified parent compound.
2. UV Irradiation:
-
Expose the samples to UV light (typically 350-365 nm) on ice for a specified period to induce covalent cross-linking of the probe to its binding partners.
3. Cell Lysis (if using intact cells):
-
If the experiment was performed in intact cells, lyse the cells as described in the Kinobeads protocol.
4. Click Chemistry (if using a clickable probe):
-
If the probe contains a "clickable" handle (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin tag.
5. Enrichment of Labeled Proteins:
-
Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.
-
Incubate with gentle rotation.
6. Washing:
-
Wash the beads extensively to remove non-specifically bound proteins.
7. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
8. LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
9. Data Analysis:
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control samples (e.g., no probe, or competition with the parent compound).
-
These enriched proteins are the potential targets of the small molecule.
Visualizing the Application: Signaling Pathways and Experimental Workflows
To illustrate the practical applications of these techniques, we will consider two well-studied signaling pathways: the Epidermal Growth Factor Receptor (EGFR) pathway and the PI3K/Akt pathway.
EGFR Signaling Pathway Analysis
The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.[8] Both Kinobeads and affinity probes can be employed to study this pathway.
Caption: Simplified EGFR signaling cascade.
A Kinobeads experiment could be used to profile the selectivity of a novel EGFR inhibitor against the entire kinome expressed in a cancer cell line. This would reveal not only its potency against EGFR but also any off-target kinases it might inhibit, providing a comprehensive view of its potential therapeutic and toxic effects.[4] An affinity probe based on an EGFR inhibitor could be used to confirm direct target engagement in living cells and to identify potential resistance mechanisms by discovering other proteins that interact with the inhibitor.
Kinobeads Experimental Workflow
Caption: Kinobeads experimental workflow.
PI3K/Akt Signaling Pathway Investigation
The PI3K/Akt pathway is another critical signaling network that governs cell growth, metabolism, and survival.[9]
Caption: Simplified PI3K/Akt signaling pathway.
A study utilized a novel affinity probe targeting Akt and other AGC family kinases to profile the selectivity of Akt inhibitors. This probe, used in conjunction with Kinobeads, expanded the coverage of the kinome and led to the identification of novel off-targets for the inhibitors being studied. This highlights how the two techniques can be used in a complementary fashion to gain a more complete understanding of a drug's mechanism of action.
Affinity Probe Experimental Workflow
Caption: Affinity probe experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both Kinobeads and affinity probes are invaluable technologies for kinase research and drug discovery. The choice between them depends largely on the specific research question.
-
For broad, unbiased kinase inhibitor selectivity profiling in a high-throughput manner, Kinobeads are an excellent choice. Their ability to capture a large portion of the kinome from cell lysates provides a comprehensive overview of a compound's interactions.
-
For precise target identification and validation, especially within a cellular context, affinity probes are the preferred tool. The ability to design probes for specific targets and to perform experiments in living cells offers a level of detail that is not achievable with Kinobeads.
Ultimately, the most powerful approach may involve the use of both techniques in a complementary fashion. Initial screening with Kinobeads can provide a broad landscape of a compound's activity, which can then be followed up with more targeted studies using custom-designed affinity probes to validate on-target and off-target interactions in a more physiological setting. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their kinase research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity Compounds - Enamine [enamine.net]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genesispub.org [genesispub.org]
- 9. Characterization of a chemical affinity probe targeting Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Protein Kinase Affinity Probe 1: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential safety and logistical information for the proper disposal of Protein Kinase Affinity Probe 1, emphasizing procedural steps to mitigate risks and ensure environmental responsibility. Given that "this compound" can be a generic identifier, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.
Core Principles of Chemical Waste Management
The disposal of any chemical, including protein kinase affinity probes, is governed by stringent regulations to protect personnel and the environment. Under no circumstances should hazardous chemical waste be disposed of via sinks, regular trash, or mixed with biological or radioactive waste.[1][2] Evaporation is not an acceptable method of disposal.[1]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the specific hazards of the probe, including reactivity, toxicity, and appropriate disposal methods.
-
Hazardous Waste Determination: Based on the SDS, classify the waste. Most chemical probes and reagents used in laboratory settings are considered hazardous waste.
-
Segregation: Do not mix this compound waste with incompatible materials.[2][3] Store it in a designated and properly labeled container.
2. Waste Collection and Container Management:
-
Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the probe.[1][2] If possible, use the original container, ensuring the manufacturer's label is intact.[1] If using a different container, deface the original label and affix a completed hazardous waste label.[1][2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific CAS number if available.
-
Container Filling and Storage: Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[3] Keep the container sealed except when adding waste and store it in a designated, well-ventilated hazardous waste storage area, away from ignition sources.[2][3] Secondary containment should be used for all liquid hazardous waste.[2]
3. Disposal of Contaminated Materials:
-
Solid Waste: Gloves, pipette tips, and other solid materials contaminated with the probe should be collected in a designated, clearly labeled container for chemically contaminated solid waste.[1]
-
Sharps: Chemically contaminated needles, blades, and broken glass must be disposed of in a labeled, puncture-resistant sharps container.[1][4]
-
Empty Containers: Thoroughly empty the original container.[1] Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2][5] After triple-rinsing and air-drying, deface or remove the label before disposing of the container as non-hazardous waste (e.g., glass or plastic recycling, as appropriate).[2][5]
4. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[2] Ensure all paperwork is completed as required by your institution.
Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
Specific quantitative data for "this compound" is not available without a specific SDS. However, general guidelines for certain chemicals can provide context. The following table illustrates typical concentration limits for aqueous waste disposal, emphasizing that these are examples and may not apply to the specific probe .
| Substance | Regulated Liquid Waste Concentration | Citation |
| Barium | > 2 mg/L | [1] |
| Cadmium | > 0.5 mg/L | [1] |
| Bromine | > 1% | [1] |
Note: Always refer to your institution's specific guidelines and the manufacturer's SDS for accurate disposal thresholds.
By adhering to these procedures and consulting the appropriate safety documentation, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
